Fmoc-S-3-amino-4,4-diphenyl-butyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRZIYGFRVKFSB-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-S-3-amino-4,4-diphenyl-butyric acid: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-S-3-amino-4,4-diphenyl-butyric acid, a specialized amino acid derivative crucial for advanced peptide synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a non-proteinogenic β-amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function makes it particularly suitable for solid-phase peptide synthesis (SPPS).[1] The diphenylmethyl (benzhydryl) group on the β-carbon introduces significant steric bulk and hydrophobicity, which can impart unique conformational constraints and properties to peptides.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 477.55 g/mol | --INVALID-LINK--[1] |
| Molecular Formula | C₃₁H₂₇NO₄ | Inferred from structure |
| Appearance | White to off-white solid/powder (predicted) | General observation for similar compounds |
| Purity | ≥99.73% (as offered by suppliers) | --INVALID-LINK--[1] |
Comparative Data of Structurally Related Compounds
To provide a predictive context for the physicochemical properties of this compound, the following table summarizes data for analogous compounds where the phenyl groups are substituted.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C at 760 mmHg) | Density (g/cm³) |
| Fmoc-(S)-3-amino-4-(4-bromo-phenyl)-butyric acid | 480.35 | 177-178 | 668.5 ± 55.0 | 1.4 ± 0.1 |
| Fmoc-(S)-3-amino-4-(4-methyl-phenyl)-butyric acid | 415.48 | Not available | 642.2 ± 55.0 | 1.2 ± 0.1 |
This data is sourced from various chemical suppliers and databases.[2][3]
Experimental Protocols
Synthesis of (S)-3-Amino-4,4-diphenyl-butyric acid HCl (Precursor)
The synthesis of the unprotected amino acid precursor is a critical first step. While a specific protocol for the diphenyl derivative is not detailed in the available search results, a general approach can be inferred from the synthesis of similar compounds like 4-amino-3-phenylbutyric acid.[4][5] A plausible multi-step synthesis is outlined below:
Reaction Scheme: A potential synthetic route could involve the reaction of a diphenylmethane derivative with a suitable nitrogen-containing Michael acceptor, followed by hydrolysis and resolution of the enantiomers.
Detailed Methodology (Hypothetical):
-
Step 1: Synthesis of a suitable precursor. This could involve the reaction of benzaldehyde with ethyl acetoacetate to form a chalcone-like intermediate.[4]
-
Step 2: Introduction of the second phenyl group. A Friedel-Crafts type reaction could be employed to add the second phenyl ring.
-
Step 3: Michael Addition. Reaction with a nitrogen source, such as a protected amine, to introduce the amino group at the β-position.
-
Step 4: Hydrolysis and Decarboxylation. Removal of ester groups and subsequent decarboxylation to yield the racemic amino acid.
-
Step 5: Chiral Resolution. Separation of the (S)-enantiomer using a chiral resolving agent.
-
Step 6: Salt Formation. Treatment with hydrochloric acid to form the stable hydrochloride salt.[6]
Fmoc Protection of (S)-3-Amino-4,4-diphenyl-butyric acid
The final step is the protection of the amino group with the Fmoc moiety. This is a standard procedure in peptide chemistry.[7]
Materials:
-
(S)-3-Amino-4,4-diphenyl-butyric acid HCl
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (S)-3-Amino-4,4-diphenyl-butyric acid HCl in an aqueous solution of sodium bicarbonate to neutralize the HCl and deprotonate the amino group.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the Fmoc-protected amino acid.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based SPPS.[7] The bulky diphenylmethyl side chain can be used to introduce conformational rigidity into a peptide backbone or to act as a hydrophobic pharmacophore.
General SPPS Cycle:
-
Resin Swelling: The solid support (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for the Fmoc protection of the precursor amino acid.
Logical Relationship: Application in Fmoc-SPPS Cycle
Caption: The iterative cycle of solid-phase peptide synthesis using the title compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 5. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
Fmoc-(S)-3-amino-4,4-diphenyl-butyric Acid: A Technical Guide for Peptide and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: The Role of Fmoc-(S)-3-amino-4,4-diphenyl-butyric Acid in Peptide Science
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a non-natural, chiral β-amino acid derivative that serves as a specialized building block in synthetic peptide chemistry. Its primary application lies in Fmoc-based solid-phase peptide synthesis (SPPS) , a cornerstone technique for the artificial production of peptides. The molecule's structure is distinguished by two key features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bulky diphenylmethyl moiety on the side chain.
The Fmoc group provides a temporary shield for the amino terminus of the amino acid. This protection is crucial during the stepwise elongation of the peptide chain, preventing unwanted side reactions. A key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for its removal under mild conditions that do not compromise the integrity of the growing peptide or other protecting groups.
The most significant feature of this amino acid is the diphenylmethyl group . This sterically demanding side chain introduces significant conformational constraints upon the peptide backbone. By restricting the rotational freedom of the peptide chain, the incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a powerful strategy in the design of peptidomimetics . These are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as increased metabolic stability, higher receptor affinity, and improved oral bioavailability. The diphenyl group can also facilitate specific molecular interactions within a biological target, such as a receptor binding pocket or an enzyme's active site.
The "(S)" designation in its name refers to the stereochemistry at the chiral center, which is a critical determinant of the biological activity of the resulting peptide.
Applications in Drug Discovery and Development
The unique structural properties of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid make it a valuable tool in the development of novel therapeutics, particularly in the following areas:
-
Constrained Peptides and Peptidomimetics: The primary use of this amino acid is to create peptides with well-defined three-dimensional structures. This is crucial for mimicking the bioactive conformation of a natural peptide ligand, leading to enhanced binding affinity and specificity for its target receptor or enzyme.
-
Enzyme Inhibitors: The rigid structure imparted by the diphenylmethyl group can be exploited to design potent and selective enzyme inhibitors. By locking the peptide into a conformation that fits snugly into an enzyme's active site, it can block the enzyme's function with high efficacy.
-
Central Nervous System (CNS) Active Agents: There is interest in utilizing peptides and peptidomimetics containing this and similar amino acids for the development of drugs targeting the CNS, such as antidepressants and anxiolytics. The conformational rigidity can aid in crossing the blood-brain barrier and improving target engagement.
-
Enhanced Proteolytic Stability: Peptides incorporating β-amino acids, like Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, often exhibit increased resistance to degradation by proteases. This is because the altered backbone structure is not readily recognized by these enzymes, leading to a longer in vivo half-life, a desirable property for therapeutic agents.
While the potential applications are significant, it is important to note that specific quantitative data, such as IC50 or Ki values for peptides incorporating this exact amino acid, are not widely available in the public domain. The data presented in the following table is illustrative of the types of quantitative measures used to evaluate peptides containing other, related unnatural amino acids and should be considered as a general guide.
| Peptide/Compound Class | Target | Assay Type | Quantitative Data (Example) | Reference Compound |
| Peptidomimetic Enzyme Inhibitor | Protease X | Enzyme Inhibition Assay | IC50: 50 nM | Natural Peptide Substrate |
| Conformationally Constrained Receptor Ligand | GPCR Y | Radioligand Binding Assay | Ki: 10 nM | Endogenous Ligand |
| CNS-Active Peptide Analog | Serotonin Transporter | In vitro Uptake Assay | IC50: 100 nM | Sertraline |
Experimental Protocols: Incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric Acid via Fmoc SPPS
The incorporation of a sterically hindered β-amino acid like Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid into a peptide sequence requires careful optimization of standard SPPS protocols. The following provides a detailed methodology for its use.
Materials and Reagents
-
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid
-
Solid support (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)
-
Fmoc-protected standard amino acids
-
Coupling Reagents:
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Diisopropylcarbodiimide (DIC)
-
-
Additives/Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation/Washing: Cold diethyl ether
Step-by-Step Protocol
-
Resin Swelling: The solid support is swelled in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (of the resin or preceding amino acid): The resin is treated with 20% piperidine in DMF for 5-10 minutes, drained, and the treatment is repeated for another 10-15 minutes to ensure complete removal of the Fmoc group. The resin is then thoroughly washed with DMF.
-
Coupling of Fmoc-(S)-3-amino-4,4-diphenyl-butyric Acid:
-
Pre-activation: In a separate vial, dissolve Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (3-5 equivalents relative to resin loading), HATU (or HBTU/DIC) (3-5 equivalents), and HOBt or Oxyma Pure (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. The reaction is allowed to proceed for 2-4 hours at room temperature. Due to the steric hindrance of the diphenylmethyl group, a longer coupling time and/or double coupling may be necessary.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. The resin is then washed with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the standard deprotection protocol.
-
Cleavage and Side-Chain Deprotection: The peptide-resin is washed with DCM and dried. The cleavage cocktail is added, and the mixture is gently agitated for 2-4 hours at room temperature. The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, or Trp.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Concepts
General Workflow for Fmoc SPPS
Caption: A generalized workflow for solid-phase peptide synthesis using Fmoc chemistry.
Conceptual Role in Peptidomimetic Design
Caption: The role of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid in peptidomimetic design.
An In-depth Technical Guide on the Structure and Synthesis of Fmoc-S-3-amino-4,4-diphenyl-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Structure and Properties
Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a non-proteinogenic β-amino acid characterized by the presence of a bulky diphenylmethyl group at the β-position and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal with mild bases like piperidine.[1] The diphenylmethyl moiety introduces significant steric hindrance and lipophilicity, which can be leveraged to modulate the conformational properties and biological activity of peptides.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C31H27NO4 |
| Molecular Weight | 477.55 g/mol [2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol |
| Chirality | (S)-configuration at the C3 position |
Proposed Synthesis
The synthesis of this compound can be envisioned as a two-stage process: first, the enantioselective synthesis of the unprotected amino acid precursor, (S)-3-amino-4,4-diphenylbutanoic acid, followed by the protection of the amino group with an Fmoc reagent.
Synthesis of (S)-3-amino-4,4-diphenylbutanoic acid (Precursor)
While a specific, high-yielding enantioselective synthesis for this exact precursor is not detailed in readily available literature, a plausible route can be adapted from established methods for similar β-amino acids. One such approach involves an asymmetric Michael addition.
Experimental Protocol (Proposed):
-
Michael Addition: An asymmetric Michael addition of a chiral lithium amide to a suitable α,β-unsaturated ester, such as ethyl diphenylmethylenoacetate, would establish the desired stereocenter. The chiral auxiliary on the lithium amide would direct the stereoselective addition.
-
Hydrolysis: Subsequent acidic or basic hydrolysis of the resulting ester would yield the carboxylic acid.
-
Purification: The crude product would be purified by recrystallization or column chromatography to yield the enantiomerically pure (S)-3-amino-4,4-diphenylbutanoic acid.
Logical Workflow for Precursor Synthesis:
Caption: Proposed workflow for the synthesis of the amino acid precursor.
Fmoc Protection of (S)-3-amino-4,4-diphenylbutanoic acid
The final step is the protection of the amino group using a standard Fmoc protection protocol. The use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is common due to its stability and selectivity.
Experimental Protocol:
-
Dissolution: Dissolve (S)-3-amino-4,4-diphenylbutanoic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.
-
Extraction: Extract the precipitated Fmoc-amino acid with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Synthesis Pathway Diagram:
Caption: Reaction scheme for the Fmoc protection step.
Characterization Data (Hypothetical)
As specific experimental data is unavailable, the following table presents hypothetical characterization data based on typical values for Fmoc-protected amino acids.
| Analysis | Expected Result |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃, δ ppm) | 7.7-7.8 (d, 2H, Fmoc), 7.5-7.6 (d, 2H, Fmoc), 7.2-7.4 (m, 14H, Ar-H & Fmoc), 5.5-5.7 (d, 1H, NH), 4.2-4.5 (m, 3H, Fmoc CH & CH₂), 4.0-4.2 (m, 1H, CH-NH), 2.5-2.7 (d, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 175-177 (C=O, acid), 155-157 (C=O, Fmoc), 143-144 (Ar-C, Fmoc), 141 (Ar-C, Fmoc), 127-130 (Ar-CH), 125 (Ar-CH, Fmoc), 120 (Ar-CH, Fmoc), 67-68 (Fmoc CH₂), 50-52 (CH-NH), 47 (Fmoc CH), 40-42 (CH₂) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated for C₃₁H₂₈NO₄⁺: 478.2013, found: 478.2015 |
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. Its unique structural features can be exploited in several ways:
-
Conformational Constraint: The bulky diphenylmethyl group can restrict the conformational flexibility of a peptide backbone, which can be advantageous for stabilizing specific secondary structures (e.g., β-turns) and enhancing binding affinity to biological targets.
-
Increased Lipophilicity: The two phenyl rings significantly increase the lipophilicity of the molecule. Incorporating this amino acid into a peptide can improve its ability to cross cell membranes and enhance its pharmacokinetic properties.
-
Probing Binding Pockets: The defined stereochemistry and steric bulk of this amino acid make it a useful tool for probing the topology and steric constraints of enzyme active sites or receptor binding pockets.
-
Drug Discovery: As a component of novel peptide-based therapeutics, it can contribute to the development of enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Experimental Workflow for Peptide Synthesis:
Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.
Conclusion
This compound represents a specialized and valuable tool for chemists and pharmacologists. While detailed synthetic and characterization data are not widely published, this guide provides a robust framework for its preparation and application based on well-established synthetic methodologies. Its unique structural properties offer significant potential for the design and development of novel peptides and peptidomimetics with enhanced biological activity and improved therapeutic profiles. Further research into the synthesis and application of this and similar bulky β-amino acids is warranted to fully explore their potential in medicinal chemistry and materials science.
References
Unlocking Novel Peptide Architectures: A Technical Guide to Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids into peptide chains represents a powerful strategy for modulating pharmacological properties. These novel building blocks can enhance proteolytic stability, constrain peptide conformation, and introduce new functionalities, thereby offering pathways to therapeutics with improved efficacy and pharmacokinetic profiles. Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, a chiral non-proteinogenic amino acid, is a prime example of such a valuable synthetic intermediate. Its bulky diphenylmethyl side chain can impart significant conformational rigidity and hydrophobicity to peptide structures, making it a compelling candidate for the design of peptidomimetics, enzyme inhibitors, and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, with a focus on practical experimental details for the research scientist.
Physicochemical Properties
| Property | Fmoc-(S)-3-amino-4-(4-bromo-phenyl)-butyric acid[1] | Fmoc-(S)-3-amino-4-(4-methyl-phenyl)-butyric acid |
| Molecular Formula | C25H22BrNO4 | C26H25NO4 |
| Molecular Weight | 480.35 g/mol | 415.48 g/mol |
| Melting Point | 177-178 °C | Not available |
| Boiling Point | 668.5 ± 55.0 °C at 760 mmHg | 642.2 ± 55.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ | 1.2 ± 0.1 g/cm³ |
| Flash Point | 358.1 ± 31.5 °C | 342.2 ± 31.5 °C |
| Refractive Index | 1.648 | 1.618 |
| PSA | 75.63 Ų | 75.63 Ų |
| XLogP3 | 6.26 | 6.08 |
Synthesis of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid
The synthesis of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is typically achieved through the N-protection of the corresponding free amino acid, (S)-3-amino-4,4-diphenyl-butyric acid. The free amino acid can be synthesized via various asymmetric routes or obtained commercially, often as the hydrochloride salt.[2] The subsequent Fmoc protection is a standard procedure in peptide chemistry.
Experimental Protocol: Fmoc Protection of (S)-3-amino-4,4-diphenyl-butyric acid
This protocol is adapted from a general procedure for the Fmoc protection of β-amino acids.
Materials:
-
(S)-3-amino-4,4-diphenyl-butyric acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3) or another suitable base (e.g., triethylamine)
-
Dioxane
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of the Amino Acid: In a round-bottom flask, dissolve (S)-3-amino-4,4-diphenyl-butyric acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid with stirring.
-
Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane.
-
Reaction: Slowly add the Fmoc reagent solution dropwise to the stirring amino acid solution at room temperature. The reaction mixture may become cloudy.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted Fmoc reagent and byproducts.
-
Carefully acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid.
-
Expected Yield and Purity:
While specific data for this compound is not published, yields for similar Fmoc-protection reactions are typically in the range of 80-95%. The purity of the final product should be assessed by HPLC and NMR spectroscopy and is expected to be >98%.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is primarily designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). Its bulky side chain may require optimized coupling conditions to ensure efficient incorporation into the growing peptide chain.
Experimental Protocol: Coupling of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid in SPPS
This protocol outlines a general procedure for coupling the amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid
-
Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., by treatment with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation of the Amino Acid:
-
In a separate vial, dissolve Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the steric bulk of the diphenylmethyl group, a longer coupling time or double coupling may be necessary.
-
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (no color change) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be "capped" by acetylation (e.g., with acetic anhydride and DIPEA in DMF) to prevent the formation of deletion sequences in the final peptide.
-
Continuation of Synthesis: The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.
Visualizing the Workflow
Synthesis Workflow
Caption: General workflow for the synthesis of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A single cycle of solid-phase peptide synthesis incorporating an Fmoc-protected amino acid.
Conclusion
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a valuable, albeit specialized, building block for peptide chemists. Its unique structural features offer the potential to create novel peptides and peptidomimetics with tailored properties. While specific experimental data for this exact molecule is sparse in publicly accessible literature, established protocols for the synthesis and application of similar Fmoc-protected unnatural amino acids provide a solid foundation for its use in the laboratory. The experimental procedures and comparative data presented in this guide are intended to equip researchers with the necessary information to confidently incorporate this promising reagent into their synthetic endeavors, paving the way for new discoveries in drug development and chemical biology.
References
The Pivotal Role of Diphenylalanine Derivatives in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenylalanine (FF), the core recognition motif of the Alzheimer's β-amyloid polypeptide, and its derivatives have emerged as fundamental building blocks in supramolecular chemistry and biomaterial science. Their inherent ability to self-assemble into a variety of well-defined, stable nanostructures makes them highly attractive for a range of applications, from drug delivery and tissue engineering to advanced materials with unique piezoelectric properties. This technical guide provides an in-depth exploration of the synthesis, self-assembly, and application of diphenylalanine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Principles of Diphenylalanine Self-Assembly
The spontaneous organization of diphenylalanine and its derivatives into ordered nanostructures is driven by a delicate balance of non-covalent interactions. These include:
-
π-π Stacking: The aromatic phenyl rings of the phenylalanine residues interact through π-π stacking, which is a major driving force for the assembly process, providing stability and directionality.
-
Hydrogen Bonding: The peptide backbone forms intermolecular hydrogen bonds, creating β-sheet-like arrangements that contribute to the formation of extended fibrillar structures.
-
Hydrophobic Interactions: The hydrophobic nature of the phenyl side chains promotes aggregation in aqueous environments.
-
Electrostatic Interactions: The terminal amino and carboxyl groups can be charged depending on the pH, leading to electrostatic interactions that influence the final morphology of the assembled structures.
Chemical modifications, such as the addition of N-terminal protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), significantly influence the self-assembly process by altering the steric and electronic properties of the peptide, leading to a diverse array of nanostructures including nanotubes, nanofibers, nanovesicles, and hydrogels.[1][2]
Quantitative Data on Diphenylalanine Derivatives
The functional properties of self-assembled diphenylalanine derivatives are intrinsically linked to their structural and mechanical characteristics. The following tables summarize key quantitative data from the literature.
Table 1: Mechanical and Piezoelectric Properties of Diphenylalanine Derivatives
| Derivative | Young's Modulus (GPa) | Piezoelectric Coefficient (d33, pC/N) |
| Diphenylalanine (FF) | 19–27 | 18 |
| Dip-Dip | ~70 | - |
| cyclo-Dip-Dip | 41.5 ± 26.0 | - |
| Boc-Dip-Dip | 43.9 ± 9.4 | ~73 |
Table 2: Drug Release from Fmoc-Diphenylalanine (Fmoc-FF) Hydrogels
| Drug | Hydrogel Composition | Drug Loading | Cumulative Release (72h) | Release Profile |
| Doxorubicin | 1% wt Fmoc-FF | 0.440 (DLC) | ~20% | Biphasic: initial burst followed by sustained release |
| Doxorubicin | Fmoc-FF/(FY)3 (2/1) | - | 16% | Sustained release |
| Doxorubicin | Fmoc-FF/(FY)3 (1/1) | - | 21% | Sustained release |
| Indomethacin | 0.5% Fmoc-FF | 0.5% (w/v) | ~60% (24h) | Biphasic: erosion-dominated followed by diffusion-controlled |
DLC: Drug Loading Content. Data sourced from[1][2][3].
Table 3: Biocompatibility of Diphenylalanine-Based Nanostructures
| Nanostructure | Cell Line | Assay | Result |
| Diphenylalanine Nanotubes | HeLa | MTT | No significant cytotoxicity |
| Diphenylalanine Nanotubes | HEK293 | MTT | >95% viability at concentrations up to 75 µM |
| Diphenylalanine Nanotubes | HaCaT | MTT | No significant cytotoxicity |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and application of diphenylalanine derivatives.
Solid-Phase Peptide Synthesis (SPPS) of Boc-Diphenylalanine
This protocol describes a standard procedure for the manual solid-phase synthesis of a Boc-protected diphenylalanine peptide on a Merrifield resin.
Materials:
-
Merrifield resin
-
Boc-L-Phenylalanine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve Boc-L-Phenylalanine (3 equivalents) and a coupling agent like DCC (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Add DIEA (6 equivalents) to the mixture.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Capping: Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes to cap any unreacted amino groups.
-
Boc Deprotection:
-
Wash the resin with DMF and then DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Wash the resin with DCM, followed by DMF.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin thoroughly with DMF.
-
-
Subsequent Amino Acid Coupling: Repeat steps 2-5 for the next amino acid in the sequence.
-
Cleavage from Resin:
-
After the final deprotection step, wash the resin with DMF and DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) at 0°C for 1-2 hours.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Preparation of Fmoc-Diphenylalanine Hydrogel by Solvent-Switch Method
This method is commonly used to induce the self-assembly of Fmoc-FF into a hydrogel for applications such as drug delivery.
Materials:
-
Fmoc-L-Phenylalanyl-L-Phenylalanine (Fmoc-FF)
-
Dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Deionized water or phosphate-buffered saline (PBS)
-
Drug to be encapsulated (e.g., Doxorubicin)
Procedure:
-
Stock Solution Preparation: Dissolve Fmoc-FF powder in DMSO or HFIP to a concentration of 100 mg/mL. If encapsulating a drug, dissolve the drug in this stock solution as well.
-
Gelation:
-
Place the desired volume of deionized water or PBS in a vial.
-
Inject the Fmoc-FF stock solution into the aqueous phase to achieve the final desired peptide concentration (e.g., 0.5% w/v).
-
Allow the mixture to stand at room temperature. Gelation should occur within minutes to hours, depending on the concentration and solvent used.
-
-
Drug Release Study:
-
To study drug release, carefully overlay the drug-loaded hydrogel with a known volume of release buffer (e.g., PBS).
-
At predetermined time points, collect aliquots of the supernatant and replace with fresh buffer.
-
Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
Characterization by Transmission Electron Microscopy (TEM)
TEM is a powerful technique to visualize the morphology of self-assembled nanostructures.
Procedure:
-
Sample Preparation:
-
Dilute the solution containing the self-assembled nanostructures with deionized water.
-
Place a 5-10 µL drop of the diluted solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Staining (for enhanced contrast):
-
Wick away the excess solution with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds.
-
Remove the excess stain with filter paper.
-
-
Drying: Allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
Visualizing Key Processes and Pathways
Graphviz diagrams are provided to illustrate the fundamental processes of diphenylalanine self-assembly and its application in directing cellular behavior.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
Fmoc-Protected β-Amino Acids for Peptidomimetics: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the synthesis, application, and characterization of Fmoc-protected β-amino acids in the development of peptidomimetics. It details the strategic advantages of incorporating β-amino acids into peptide sequences and offers practical guidance on their use in Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Rise of β-Amino Acids in Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[1] A significant challenge in peptide-based drug development is their rapid degradation by proteases. The incorporation of β-amino acids into peptide backbones is a powerful strategy to overcome this limitation.[2][3]
Unlike α-amino acids, where the amino group is attached to the α-carbon, β-amino acids have an additional carbon atom separating the amino and carboxyl termini.[4] This seemingly minor structural change has profound implications:
-
Proteolytic Resistance: The altered backbone structure makes peptide bonds adjacent to a β-amino acid residue resistant to cleavage by common proteases.[4][5]
-
Structural Diversity: β-amino acids can introduce unique conformational constraints, leading to the formation of stable secondary structures like helices and turns, which can be crucial for biological activity.[5]
-
Expanded Chemical Space: With chirality possible at both the α (C2) and β (C3) carbons, β-amino acids offer a vast array of stereo- and regioisomers, significantly expanding the possibilities for molecular design.[2][3]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the industry standard for the solid-phase synthesis of these peptidomimetics, offering mild deprotection conditions that are compatible with a wide range of sensitive amino acid side chains.[]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy
Fmoc-based SPPS is the preferred method for synthesizing peptides containing β-amino acids.[7] The strategy relies on the base-lability of the Fmoc group, which protects the N-terminus of the amino acid.[] The synthesis occurs on an insoluble polymer support (resin), which simplifies the purification process at each step, as excess reagents and byproducts are simply washed away.[7]
The core of the Fmoc-SPPS is a repeated cycle of two key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of 20-40% piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[8][9]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond.[7]
This cycle is repeated until the desired peptide sequence is assembled.
References
- 1. wjarr.com [wjarr.com]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [beta]-Amino Acids: Versatile Peptidomimetics - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. genscript.com [genscript.com]
A Technical Guide to Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid: Synthesis, Characterization, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, a non-proteinogenic amino acid increasingly utilized in the design and synthesis of novel peptides and peptidomimetics. The incorporation of such unnatural amino acids can significantly enhance the therapeutic properties of peptides, including their metabolic stability, binding affinity, and in vivo half-life.[1] This document details the commercial availability of this key building block, outlines its synthesis and purification, and provides protocols for its application in solid-phase peptide synthesis (SPPS).
Commercial Availability
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is readily available from several commercial suppliers, facilitating its use in research and development. The compound is typically offered in various purities and quantities to suit different research needs. Below is a summary of representative commercial sources.
| Supplier | Product Name | CAS Number | Purity | Additional Notes |
| MedchemExpress | Fmoc-S-3-amino-4,4-diphenyl-butyric acid | Not specified | >98% | Alanine derivative for research use.[2] |
| NINGBO INNO PHARMCHEM CO.,LTD | Fmoc-(S)-3-Amino-4,4-biphenyl-butyric Acid | Not specified | High Purity | Marketed for advanced peptide synthesis.[3] |
| Biorbyt | Fmoc-(S)-3-Amino-4-(2- chloro-phenyl)-butyric acid | Not specified | Not specified | A structurally related analog.[4] |
| SynHet | (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid | 1310680-31-9 | >99% | A fluorinated analog with analytical services available.[5] |
Synthesis and Characterization
The synthesis of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid involves two key stages: the preparation of the free amino acid, (S)-3-amino-4,4-diphenyl-butyric acid, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety.
Synthesis of (S)-3-amino-4,4-diphenyl-butyric Acid
Fmoc Protection of (S)-3-amino-4,4-diphenyl-butyric Acid
The attachment of the Fmoc protecting group to the primary amine of (S)-3-amino-4,4-diphenyl-butyric acid is a critical step to enable its use in Fmoc-based solid-phase peptide synthesis. A general and efficient method for the Fmoc protection of amino acids in aqueous media has been described and can be adapted for this specific compound.
Experimental Protocol: General Fmoc Protection
-
Dissolution: Dissolve (S)-3-amino-4,4-diphenyl-butyric acid (1 equivalent) and Fmoc chloride (1.2 equivalents) in a 3:1 mixture of water and ethanol.
-
Reaction: Stir the reaction mixture at 60°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Acidification: Upon completion, acidify the solution with 1M HCl.
-
Extraction and Purification: The product can then be extracted and purified using standard organic chemistry techniques.
A visual representation of the general Fmoc protection reaction is provided below.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid. Standard analytical techniques that should be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. While specific spectra for this compound are not publicly available, related compounds show characteristic peaks for the Fmoc group and the amino acid backbone.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is primarily used as a building block in Fmoc-based SPPS.[3] The Fmoc strategy allows for the stepwise assembly of a peptide chain on a solid support, with the Fmoc group being removed at each cycle to allow for the coupling of the next amino acid.
General SPPS Cycle
The incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid into a peptide sequence follows the standard SPPS cycle, which consists of deprotection, activation, coupling, and washing steps.
Experimental Protocol: General SPPS Cycle
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).[9]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.[9][10]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Activation: Activate the carboxylic acid of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (typically 3-5 equivalents) using a coupling reagent such as HBTU/DIPEA or HATU/HOAt in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the cycle of deprotection, activation, and coupling for each subsequent amino acid in the desired peptide sequence.
The general workflow for solid-phase peptide synthesis is depicted below.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. The composition of the cleavage cocktail depends on the amino acid composition of the peptide.
Experimental Protocol: General Cleavage
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Collect the crude peptide by centrifugation, wash with cold ether, and purify by preparative HPLC.
Potential Applications and Signaling Pathways
The incorporation of unnatural amino acids like (S)-3-amino-4,4-diphenyl-butyric acid can modulate the biological activity of peptides. Peptides and amino acids can activate various signaling pathways involved in physiological processes. For instance, they can stimulate the secretion of hormones like cholecystokinin (CCK) and glucagon-like peptide 1 (GLP-1) from enteroendocrine cells through receptors such as the calcium-sensing receptor (CaSR) and GPR93.[11][12] The activation of these receptors can lead to an increase in intracellular calcium and the initiation of gene transcription through pathways involving ERK 1/2 and phosphokinase A.[11] While specific signaling pathways directly modulated by peptides containing (S)-3-amino-4,4-diphenyl-butyric acid have not been detailed in the literature, the unique structural properties conferred by this amino acid may lead to novel interactions with cellular targets and the modulation of these or other signaling cascades.
A conceptual diagram illustrating peptide-mediated signaling is shown below.
References
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. biorbyt.com [biorbyt.com]
- 5. (S)-Fmoc-3-amino-4,4,4-trifluoro-butyric acid [synhet.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
Fmoc-S-3-amino-4,4-diphenyl-butyric acid CAS number and specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis. Its unique structure, featuring a diphenyl moiety, allows for the introduction of specific conformational constraints and potential aromatic interactions within a peptide sequence. This guide provides a comprehensive overview of its chemical properties, specifications, and its application in the widely used Fmoc solid-phase peptide synthesis (SPPS) methodology.
Chemical Identifier and Specifications
| Property | Specification | Source |
| Chemical Name | Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid | [2] |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-(S)-3-amino-4,4-diphenyl-butanoic acid, FMOC-(S)-3-AMINO-4,4-DIPHENYLBUTANOIC ACID | [2] |
| Molecular Formula | C31H27NO4 | [2] |
| Molecular Weight | 477.55 g/mol | [2] |
| Appearance | White to off-white powder | Typical |
| Purity (HPLC) | ≥97% | [3] |
| Solubility | Soluble in DMF, DMSO | Typical |
| Storage | Store at -20°C for long-term storage. | [4] |
Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The Fmoc protecting group on the alpha-amino group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[5]
Experimental Protocol: General Fmoc Solid-Phase Peptide Synthesis Cycle
The following is a generalized protocol for the incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid or any other Fmoc-protected amino acid into a peptide sequence using manual SPPS. Automated synthesizers follow a similar series of steps.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[6]
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 1 hour in a reaction vessel.[7]
2. Fmoc Deprotection:
-
Drain the solvent from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for a specified time (e.g., an initial 5 minutes, drain, and then a second treatment for 15-20 minutes) to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (typically 3-5 equivalents relative to the resin loading capacity) and a coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add an activating base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours to allow for complete coupling.[6]
-
Drain the coupling solution and wash the resin with DMF.
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
-
Wash the resin with DMF.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[6]
-
The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[6]
-
The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.
Workflow Visualization
The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a synthetic building block and is not known to be involved in endogenous signaling pathways. Its utility lies in the de novo synthesis of peptides which may be designed to interact with and modulate specific biological pathways.
Conclusion
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a valuable reagent for peptide chemists, enabling the introduction of unique structural features into synthetic peptides. A thorough understanding of its properties and the principles of Fmoc SPPS is essential for its successful application in research and drug development. Researchers should always consult the technical data sheets from their suppliers for the most accurate and up-to-date information.
References
- 1. Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. FMOC-(S)-3-AMINO-4,4-DIPHENYL-BUTYRIC ACID [chemicalbook.com]
- 3. FMOC-(S)-3-AMINO-4-(4-NITRO-PHENYL)-BUTYRIC ACID|270062-88-9 [union-chems.com]
- 4. biorbyt.com [biorbyt.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Solubility of Fmoc-S-3-amino-4,4-diphenyl-butyric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc-S-3-amino-4,4-diphenyl-butyric Acid and its Importance
This compound is a non-canonical amino acid derivative that plays a significant role in peptide synthesis and drug discovery. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is crucial for stepwise peptide chain elongation in Solid-Phase Peptide Synthesis (SPPS). The diphenylmethyl moiety on the side chain introduces conformational constraints and hydrophobic interactions, which can be pivotal for designing peptides with specific secondary structures and enhanced biological activity.
The solubility of Fmoc-amino acids in organic solvents is a critical factor for successful peptide synthesis.[1] Inadequate solubility can lead to challenges in reagent preparation, incomplete coupling reactions, and ultimately, lower purity and yield of the target peptide. Therefore, a thorough understanding and determination of the solubility of this compound are essential for its effective utilization in research and development.
General Solubility of Fmoc-Protected Amino Acids in Organic Solvents
The solubility of Fmoc-protected amino acids is influenced by the polarity of the solvent and the nature of the amino acid side chain. Generally, these compounds exhibit better solubility in polar aprotic solvents, which are commonly used in SPPS.
Data Presentation: General Solubility of Fmoc-Amino Acids
| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes |
| N,N-Dimethylformamide | DMF | Generally High | A widely used solvent in SPPS due to its excellent solvating properties for most Fmoc-amino acids and peptide resins.[2][3] However, DMF can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[3] |
| N-Methyl-2-pyrrolidone | NMP | Generally High | A good alternative to DMF, often used to improve the solubility of Fmoc-amino acids and reduce peptide aggregation.[3][4] |
| Dimethyl sulfoxide | DMSO | High | A strong polar aprotic solvent that can dissolve many poorly soluble Fmoc-amino acids. Often used as a co-solvent. |
| Dichloromethane | DCM | Limited for many Fmoc-amino acids | Less polar than DMF and NMP, and generally not a good solvent for dissolving Fmoc-amino acids, though it is used for washing steps in SPPS.[5] Some Fmoc-amino acids may require the addition of DMF to achieve complete dissolution in DCM.[6] |
| Tetrahydrofuran | THF | Variable | Can be a useful solvent, sometimes in combination with other solvents, for specific applications. |
| Acetonitrile | ACN | Variable | Used in some coupling reactions and for purification by HPLC. |
Note: The solubility of a specific Fmoc-amino acid, including this compound, should be determined empirically for the specific conditions of the experiment.
Experimental Protocol: Determination of the Solubility of this compound
This protocol outlines a reliable method for determining the quantitative solubility of this compound in a selection of organic solvents.
Materials:
-
This compound
-
Organic solvents (e.g., DMF, NMP, DMSO, DCM, THF, Acetonitrile)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and calibrated pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of labeled vials.
-
Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to each vial.
-
Securely cap the vials and vortex for 1-2 minutes to ensure initial mixing.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial.
-
Accurately dilute the filtered solution with a known volume of a suitable solvent (the same solvent used for the solubility test or a mobile phase component for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample solutions into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
Report the solubility in units such as mg/mL or mol/L at the specified temperature.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
References
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. Among the various methodologies, Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS has become the predominant approach due to its mild reaction conditions and suitability for the synthesis of a wide array of peptides, including those with sensitive modifications.[1][2] This guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for performing Fmoc SPPS, tailored for professionals in research and drug development.
Core Principles of Fmoc SPPS
Fmoc SPPS is a cyclical process where a peptide chain is assembled in a stepwise manner while being covalently attached to an insoluble solid support, typically a resin.[3][4] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[5] The core principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid.[2] Side chains of trifunctional amino acids are protected by acid-labile groups, which remain intact throughout the synthesis cycles and are removed only in the final cleavage step. This "orthogonal" protection strategy is a cornerstone of Fmoc SPPS.[1][6]
The synthesis cycle consists of three main stages:
-
Resin Preparation: The synthesis begins with a solid support (resin), which is typically functionalized with a linker. The choice of resin depends on whether the desired C-terminus of the peptide is a carboxylic acid or an amide.[3][7] The resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), to ensure the accessibility of reactive sites.[5][7]
-
Chain Elongation Cycle: This is an iterative process involving two key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, most commonly a solution of piperidine in DMF.[5][8] This exposes a free amine, ready for the next coupling reaction.
-
Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free amine on the resin-bound peptide, forming a new peptide bond.[3][5]
-
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[4][5]
Monitoring the Synthesis
The progress of Fmoc SPPS can be monitored at various stages to ensure high-quality synthesis. The strong UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection allows for quantitative monitoring of this step.[2][9] Qualitative colorimetric tests, such as the Kaiser test, are used to confirm the completion of the coupling step by detecting the presence of free primary amines.[5][10]
Key Workflows and Mechanisms in Fmoc SPPS
Overall Fmoc SPPS Workflow
The entire process of Fmoc SPPS can be visualized as a cyclical workflow with distinct initiation, elongation, and termination phases.
Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a critical step and proceeds via a base-catalyzed β-elimination mechanism.[2][11] A secondary amine, like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the Fmoc group as dibenzofulvene (DBF). The DBF is then trapped by the amine to form a stable adduct.[11]
Caption: Mechanism of Fmoc deprotection using piperidine.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in manual Fmoc SPPS.
Resin Preparation and Swelling
-
Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[3][7]
-
Weighing: Weigh the required amount of resin (typically 0.1 to 0.5 mmol scale) into a suitable reaction vessel.[5]
-
Swelling: Add DMF to the resin to fully immerse it. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for making the reactive sites within the resin beads accessible.[4][7]
-
Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.[4]
The SPPS Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid to be added to the peptide chain.
Fmoc Deprotection Protocol
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[5][7]
-
Agitate the mixture for 3 minutes, then drain the solution.[5]
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[5][7]
Amino Acid Coupling Protocol (HBTU/DIPEA Example)
-
Activation Mixture: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.[5]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture.[5]
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.[5]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3][5]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[5]
Final Cleavage and Deprotection
-
Final Washing: After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by dichloromethane (DCM) (3-5 times each), and dry the resin under vacuum.[5]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K," which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers in the cocktail protect sensitive amino acid residues from reactive cationic species generated during cleavage.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4][9]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide. Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[4]
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[4]
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Cleavage and Purification Workflow
The final steps involve liberating the peptide from the solid support and purifying it to the desired level.
Caption: Workflow for peptide cleavage, precipitation, and purification.
Quantitative Data and Reagents
The efficiency and success of Fmoc SPPS are highly dependent on the precise control of reagents and reaction conditions. The tables below summarize key quantitative data and common reagents used in the process.
Table 1: Common Resins for Fmoc SPPS
| Resin Name | C-Terminal Group | Linker Type | Cleavage Condition | Typical Loading (mmol/g) |
| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | 95% TFA | 0.7 - 1.0[3][7] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Trityl | Dilute acid (e.g., 1% TFA) | 1.0 - 2.0[6][7] |
| Rink Amide Resin | Amide | Rink | 95% TFA | 0.5 - 0.8[3][7] |
| Sieber Amide Resin | Amide | Sieber | 1% TFA | 0.5 - 0.8[12] |
Table 2: Reagents for the SPPS Cycle
| Step | Reagent | Concentration / Equivalents | Typical Reaction Time | Purpose |
| Deprotection | Piperidine in DMF | 20% (v/v) | 3 + 10-15 min[5] | Removal of N-terminal Fmoc group |
| Coupling | Fmoc-Amino Acid | 3 - 5 eq | 1 - 2 hours[3][5] | Peptide chain elongation |
| HBTU / HATU | ~0.95 eq (to AA) / 3-5 eq (to resin) | 1 - 2 hours[9][13] | Carboxyl group activation | |
| DIPEA / NMM | 2 eq (to AA) / 6-10 eq (to resin) | 1 - 2 hours[5][13] | Base for activation | |
| Monitoring | Kaiser Test Reagents | N/A | ~5 minutes | Detects free primary amines |
Table 3: Common Cleavage Cocktails
| Reagent Name | Composition | Target Residues Protected |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for Arg, Cys, Trp[5] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | General purpose, effective scavenger[5] |
| TFA/DCM | 1% TFA in DCM | For cleavage from hyper-acid sensitive resins (e.g., 2-Cl-Trt) |
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technique that is central to modern peptide research and development.[4] A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and careful selection of reagents are paramount to achieving high yields and purity of the target peptide. This guide provides a foundational framework for researchers to successfully implement Fmoc SPPS in their laboratories. By adhering to these principles and protocols, scientists can confidently synthesize a wide range of peptides for various applications, from fundamental biological studies to the development of novel therapeutics.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. genscript.com [genscript.com]
- 9. chempep.com [chempep.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bachem.com [bachem.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient incorporation of the sterically hindered amino acid, Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, into peptide sequences using solid-phase peptide synthesis (SPPS). The bulky diphenylmethyl side chain of this amino acid derivative presents a significant challenge for peptide bond formation, necessitating optimized coupling strategies to ensure high yields and purity.
Introduction to Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid in SPPS
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a valuable building block in peptide chemistry, utilized to introduce unique conformational constraints and to act as a mimic of dipeptide units. Its diphenylmethyl group can participate in non-covalent interactions, influencing the overall structure and biological activity of the resulting peptide. The primary application of this amino acid derivative is in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group allows for mild deprotection conditions compatible with a wide array of side-chain protecting groups.[1]
However, the significant steric hindrance posed by the diphenylmethyl moiety necessitates the use of potent coupling reagents and optimized reaction conditions to achieve efficient acylation of the resin-bound amine. Inefficient coupling can lead to deletion sequences and truncated peptides, complicating purification and reducing the overall yield.
Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically demanding amino acids. The following table summarizes common coupling reagents used in Fmoc-SPPS and their suitability for challenging couplings.
| Coupling Reagent | Description | Advantages | Disadvantages |
| HATU | Benzotriazole-based aminium salt | Highly efficient and fast, widely used for difficult couplings. | Can cause racemization, particularly with sensitive amino acids.[2] |
| HCTU | Guanidinium salt similar to HBTU | High coupling efficiency, often faster than HBTU.[2] | More expensive than HBTU.[2] |
| PyBOP | Phosphonium-based reagent | Effective for sterically hindered couplings.[2] | Can be less efficient than HATU for some sequences.[2] |
| COMU | Third-generation uronium salt | High efficiency, safer alternative to HOBt/HOAt-based reagents.[2][3] | Higher cost.[2] |
| DIC/Oxyma | Carbodiimide with an oxime additive | Low racemization, cost-effective.[2] | Slower than uronium/aminium salts.[2] |
| TOTT | Thiuronium salt | Shows good results in couplings of sterically hindered amino acids, comparable to HATU, with potentially lower racemization.[3] |
Experimental Protocol: Coupling of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid
This protocol describes a general procedure for the manual coupling of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid onto a solid support. Adjustments may be necessary based on the specific peptide sequence and resin used.
Materials:
-
Fmoc-compatible resin (e.g., Rink Amide, Wang)
-
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid
-
Coupling reagent (e.g., HATU, HCTU, or COMU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Isopropanol (IPA)
-
Solid-phase synthesis vessel
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[2]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and IPA (2-3 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) should be performed to confirm the presence of the free amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and a suitable base (e.g., DIPEA or Collidine, 6 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or the temperature may be slightly elevated (e.g., to 40°C).
-
Monitor the coupling reaction using a colorimetric test (e.g., negative Kaiser test indicates completion).
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) and IPA (2-3 times) to remove excess reagents and by-products.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 15-30 minutes.
-
Wash the resin thoroughly with DMF and IPA.
-
Following the successful coupling of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid, the synthesis can proceed with the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.
SPPS Workflow for Incorporation of Sterically Hindered Amino Acids
The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle, with an emphasis on the coupling of a sterically hindered amino acid like Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid.
Caption: General workflow for Fmoc-SPPS cycle.
Logical Flow of the Coupling Step
This diagram details the logical progression of the activation and coupling of the sterically hindered amino acid to the resin-bound peptide.
Caption: Logic diagram for the coupling of a sterically hindered amino acid.
Conclusion
The successful incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid into a peptide sequence is achievable with the selection of appropriate high-potency coupling reagents and optimized reaction conditions. The steric bulk of this amino acid necessitates longer coupling times and the use of activators such as HATU or COMU to drive the reaction to completion. Careful monitoring of the coupling reaction is essential to minimize the formation of deletion sequences and ensure the synthesis of the target peptide with high fidelity. The protocols and guidelines presented herein provide a robust framework for researchers to effectively utilize this unique amino acid derivative in their peptide synthesis endeavors.
References
Application Notes and Protocols for Incorporating Fmoc-S-3-amino-4,4-diphenyl-butyric Acid into Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a non-proteinogenic amino acid characterized by a bulky diphenylmethyl side chain. Its incorporation into peptide sequences can impart unique conformational constraints, enhance proteolytic stability, and introduce novel pharmacophoric features, making it a valuable building block in drug discovery and peptide engineering.[1][2] The steric hindrance posed by the diphenylmethyl group, however, presents challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient coupling and deprotection.[3][4] These application notes provide detailed methodologies for the successful incorporation of this compound into peptides using the Fmoc/tBu strategy.
Challenges in Incorporating this compound
The primary challenge in utilizing this compound is the steric hindrance from its bulky side chain, which can lead to:
-
Slow and incomplete coupling reactions: The bulky nature of the amino acid can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in low coupling yields.[3]
-
Aggregation of the peptide chain: The presence of bulky, hydrophobic residues can promote inter-chain aggregation on the solid support, further reducing coupling efficiency.
-
Difficulties in Fmoc deprotection: While generally robust, the Fmoc deprotection step can be slowed by steric hindrance around the alpha-amino group.
To overcome these challenges, careful selection of coupling reagents, optimized reaction conditions, and appropriate monitoring of both coupling and deprotection steps are crucial.
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like this compound. The following table summarizes the performance of various coupling reagents commonly used in such scenarios.
| Coupling Reagent | Chemical Class | Relative Reactivity for Hindered Couplings | Advantages | Disadvantages |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | Very High | Highly efficient, especially for difficult couplings; forms reactive OAt esters. | Can cause guanidinylation of the N-terminal amine; relatively expensive. |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | High | More reactive than HBTU/TBTU; cost-effective alternative to HATU. | Can cause guanidinylation; less reactive than HATU for the most difficult couplings. |
| PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Phosphonium Salt | Very High | Excellent for hindered couplings; avoids guanidinylation side reaction.[3] | By-products can be difficult to remove. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Moderate to High | Good for many standard and some difficult couplings; avoids guanidinylation. | Less effective than HATU or PyAOP for severely hindered amino acids. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium/Uronium Salt | High | Comparable efficiency to HATU; based on non-explosive Oxyma leaving group.[5] | Solution stability can be limited. |
| DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / Hydroxybenzotriazole) | Carbodiimide | Low to Moderate | Inexpensive and widely used for standard couplings.[5][6] | Generally inefficient for sterically hindered amino acids, leading to low yields and potential racemization.[3][6] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporating this compound
This protocol outlines the manual steps for incorporating the title amino acid into a peptide sequence on a solid support (e.g., Rink Amide resin).
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagent (HATU is recommended)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Washing solution: DMF
-
Cleavage cocktail: e.g., TFA/TIS/H2O (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 1 hour at room temperature.[7]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection (for pre-loaded resins):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated ("double coupling").
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times) and then DMF (3 times) to remove any unreacted reagents and by-products.
-
-
Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the newly added amino acid.
-
-
Chain Elongation:
-
Repeat steps 3-5 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Monitoring Coupling Efficiency
A simple qualitative method to monitor the completion of the coupling reaction is the Kaiser (ninhydrin) test.
Procedure:
-
Take a small sample of the resin beads from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the following three reagents to the beads:
-
Reagent A: 5% ninhydrin in ethanol
-
Reagent B: 80% phenol in ethanol
-
Reagent C: 2% 0.001 M KCN in pyridine
-
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution:
-
Blue beads/solution (Positive result): Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads and solution (Negative result): Indicates the absence of free primary amines (complete coupling).
-
Visualizations
Experimental Workflow for Incorporating a Sterically Hindered Amino Acid
References
Application Notes and Protocols for the Activation of Fmoc-S-3-amino-4,4-diphenyl-butyric acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the activation and coupling of Fmoc-S-3-amino-4,4-diphenyl-butyric acid (Fmoc-β-hPhe(4,4-Ph)₂-OH) in solid-phase peptide synthesis (SPPS). This bulky, non-proteinogenic β-amino acid presents unique challenges due to steric hindrance. The following protocols are based on established methods for sterically hindered and β-amino acids and should be optimized for specific peptide sequences.
Introduction
This compound is a valuable building block for the synthesis of modified peptides. The incorporation of this amino acid can introduce conformational constraints and unique structural motifs into peptides, which is of significant interest in drug discovery and development. The bulky diphenylmethyl side chain at the β-position, however, can lead to low coupling efficiencies. To overcome this, specific activation methods and optimized protocols are required.[1]
The most common and effective activation strategies for such demanding amino acids involve the use of potent coupling reagents, such as uronium/aminium salts or carbodiimides with activating additives. These reagents convert the carboxylic acid of the Fmoc-amino acid into a highly reactive species, facilitating its coupling to the free amine of the growing peptide chain on the solid support.
Activation Methods Overview
Two primary classes of activating reagents are recommended for this compound:
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[1] They react with the Fmoc-amino acid to form a highly reactive OBt or OAt ester.
-
Carbodiimides with Additives: The use of a carbodiimide such as DIC (N,N'-Diisopropylcarbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® (Ethyl cyanohydroxyiminoacetate) is a cost-effective method. The additive minimizes side reactions and reduces racemization.
Due to the steric bulk of this compound, uronium/aminium salt-based activators, particularly HATU, are generally preferred for achieving higher coupling yields.
Data Presentation: Comparison of Activation Methods
The following table summarizes typical conditions and expected outcomes for the activation and coupling of bulky amino acids like this compound. Please note that these are starting points and may require optimization.
| Activation Method | Reagent Equivalents (Fmoc-AA:Activator:Base) | Typical Solvent | Pre-activation Time | Coupling Time | Relative Cost | Expected Yield (General Bulky AA) |
| HATU/DIPEA | 1 : 0.95 : 2 | DMF or NMP | 2-5 min | 2-4 h | High | High |
| HBTU/DIPEA | 1 : 0.95 : 2 | DMF or NMP | 2-5 min | 2-4 h | Medium | Medium-High |
| PyBOP/DIPEA | 1 : 1 : 2 | DMF or NMP | 2-5 min | 2-4 h | High | Medium-High |
| DIC/HOBt | 1 : 1 : - | DMF/DCM | 5-10 min | 4-12 h | Low | Medium |
| DIC/OxymaPure® | 1 : 1 : - | DMF | 5-10 min | 4-12 h | Low-Medium | Medium |
Note: Equivalents are relative to the free amino groups on the resin. DIPEA (N,N-Diisopropylethylamine) is a common non-nucleophilic base. DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane).
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide. These protocols assume a 0.1 mmol synthesis scale.
Protocol 1: Activation using HATU/DIPEA
This is the recommended method for achieving the highest coupling efficiency with sterically hindered amino acids.
Materials:
-
This compound (4-5 equivalents)
-
HATU (3.8 equivalents)
-
DIPEA (8-10 equivalents)
-
DMF (Peptide synthesis grade)
-
Fmoc-deprotected peptide-resin (1 equivalent, e.g., 0.1 mmol)
-
DCM (for washing)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by a final DMF wash.
-
Confirm complete Fmoc deprotection using a qualitative test (e.g., Kaiser test).
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (e.g., 0.4-0.5 mmol for a 0.1 mmol scale) and HATU (0.38 mmol) in DMF (approx. 2 mL per 0.1 mmol of resin).
-
Add DIPEA (0.8-1.0 mmol) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be increased to 40-50°C.
-
Monitor the reaction for completeness using a qualitative test (e.g., a negative Kaiser test).
-
-
Post-Coupling:
-
If the coupling is incomplete (positive Kaiser test), a second coupling ("double coupling") is recommended.[1] To do this, drain the reaction vessel and add a freshly prepared solution of activated this compound and repeat the coupling step.
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Protocol 2: Activation using DIC/HOBt
This is a more classical and cost-effective method, which may require longer reaction times for bulky amino acids.
Materials:
-
This compound (4-5 equivalents)
-
DIC (4-5 equivalents)
-
HOBt (4-5 equivalents)
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
-
Fmoc-deprotected peptide-resin (1 equivalent, e.g., 0.1 mmol)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation and Fmoc deprotection steps as in Protocol 1.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (e.g., 0.4-0.5 mmol) and HOBt (0.4-0.5 mmol) in DMF (approx. 2 mL per 0.1 mmol of resin).
-
Cool the solution in an ice bath (0°C).
-
Add DIC (0.4-0.5 mmol) to the solution and allow it to react for 5-10 minutes at 0°C. A white precipitate of diisopropylurea (DIU) may form.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture, allowing it to slowly warm to room temperature.
-
Continue the coupling for 4-12 hours.
-
Monitor the reaction for completeness using a qualitative test (e.g., a negative Kaiser test).
-
-
Post-Coupling:
-
If the coupling is incomplete, consider a second coupling.
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
The resin is now ready for the next synthesis cycle.
-
Visualizations
Activation of this compound with HATU
Caption: Activation pathway using HATU to form a reactive OAt ester.
Experimental Workflow for Coupling
Caption: Workflow for a single coupling cycle in SPPS.
References
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylalanine (F-F), a dipeptide consisting of two phenylalanine residues, is a core recognition motif found in the Alzheimer's β-amyloid polypeptide.[1] Its remarkable self-assembly properties, forming well-ordered nanostructures like nanotubes and fibrils, have garnered significant interest in the fields of nanotechnology, materials science, and medicine.[1][2] The synthesis of peptides containing the diphenylalanine motif is crucial for investigating their biological functions, developing novel biomaterials, and designing potential therapeutics, particularly for neurodegenerative diseases like Alzheimer's.
Solid-phase peptide synthesis (SPPS) is the method of choice for preparing these peptides due to its efficiency, ease of purification, and amenability to automation.[3] This document provides detailed application notes and protocols for the successful solid-phase synthesis of peptides containing diphenylalanine, addressing common challenges and offering strategies for optimization.
Challenges in Synthesizing Diphenylalanine-Containing Peptides
The incorporation of the bulky and hydrophobic diphenylalanine residue into a peptide sequence can present several challenges during SPPS:
-
Steric Hindrance: The two phenyl rings of diphenylalanine can sterically hinder the coupling reaction, potentially leading to incomplete acylation and lower yields.
-
Aggregation: Peptides containing multiple hydrophobic residues like diphenylalanine have a tendency to aggregate on the solid support. This aggregation can mask the N-terminal amine, preventing further chain elongation and resulting in truncated sequences.
-
Low Solubility: The hydrophobic nature of diphenylalanine-containing peptides can lead to poor solubility in standard cleavage and purification solvents, complicating their isolation and characterization.
To overcome these challenges, careful optimization of the synthesis protocol, including the choice of resin, coupling reagents, and reaction conditions, is essential.
Data Presentation: Synthesis Efficiency and Purity
The following tables summarize representative quantitative data for the solid-phase synthesis of peptides, providing a general expectation for coupling efficiency, yield, and purity. Note that specific results will vary depending on the peptide sequence, scale of synthesis, and specific protocol used.
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Key Advantages | Typical Coupling Efficiency | Potential Drawbacks |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Fast reaction times, high efficiency, affordable.[4][5] | >99% | |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient, especially for sterically hindered amino acids, low racemization.[6] | >99.5% | Higher cost compared to HCTU/HBTU. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Robust and widely used, cost-effective.[7] | >99% | Can be less effective for difficult couplings compared to HATU. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective for hindered couplings.[8] | >98% | |
| DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Cost-effective, reduced risk of side reactions compared to HOBt. | >98% | Slower reaction times compared to onium salts. |
Table 2: Representative Yield and Purity Data for Diphenylalanine-Containing Peptides
| Peptide Sequence | Synthesis Scale | Coupling Reagent | Crude Purity (HPLC) | Overall Yield | Reference |
| FESNF-NH₂ | 0.1 mmol | PyBOP | ~79% | Not Reported | [8] |
| RGKLVFFGR (CP1) | Not Specified | Automated Fmoc Synthesis | >95% (after purification) | Not Reported | [9] |
| KLVFF | Not Specified | Automated Fmoc Synthesis | >95% (after purification) | Not Reported | [10] |
| Small Phenylalanine-containing dipeptide | Not Specified | HBTU | ~95% | 91% | [11] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a generic peptide containing a diphenylalanine residue using the widely adopted Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminal functionality)
-
Fmoc-protected amino acids (including Fmoc-Phe-OH)
-
Coupling reagent (e.g., HCTU, HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., Reagent K or a standard TFA-based cocktail)
-
HPLC grade solvents for purification (Acetonitrile, Water, Trifluoroacetic acid)
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Wash the resin with DMF (3 x 1 min).
Protocol 2: Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Protocol 3: Amino Acid Coupling (Example with HCTU)
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to the resin loading) and HCTU (3-4 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-8 equivalents) to the amino acid/HCTU solution and vortex briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes. For the coupling of the second phenylalanine to form the diphenylalanine motif, or for coupling of other bulky amino acids, a double coupling (repeating the coupling step with fresh reagents) or an extended coupling time (up to 2 hours) may be necessary.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 1 min).
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Repeat Protocol 2 and Protocol 3 for each amino acid in the peptide sequence.
Protocol 4: Cleavage and Deprotection
Caution: This step should be performed in a well-ventilated fume hood.
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a fresh cleavage cocktail. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing tryptophan or cysteine, a more complex scavenger-containing cocktail like Reagent K is recommended.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Protocol 5: Peptide Precipitation and Purification
-
Precipitate the cleaved peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of TFA or formic acid).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide product as a white fluffy powder.
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway: Role of Diphenylalanine in Amyloid-β Aggregation
Diphenylalanine-containing peptides are instrumental in studying the pathogenesis of Alzheimer's disease, where the aggregation of amyloid-beta (Aβ) peptides is a key pathological event.[1] The diphenylalanine motif within Aβ is believed to be a critical recognition site that initiates the self-assembly process.
Caption: Amyloid-β aggregation pathway in Alzheimer's disease.
References
- 1. Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Developing Cationic Peptide Analogues for Alzheimer’s Treatment [digitalcommons.kennesaw.edu]
- 10. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Peptides to Inhibit the Amyloid‑β Peptide Aggregation in Alzheimer Diseases [digitalcommons.kennesaw.edu]
- 11. mdpi.org [mdpi.org]
Application Notes and Protocols for Fmoc Deprotection of Sterically Hindered Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.[1] However, the standard Fmoc deprotection conditions, typically 20% piperidine in N,N-dimethylformamide (DMF), can be inefficient for sterically hindered amino acids, such as Cα-tetrasubstituted residues (e.g., Aib, α-aminoisobutyric acid) or residues adjacent to other bulky groups.[2] Incomplete Fmoc removal leads to the formation of deletion sequences, significantly reducing the yield and purity of the target peptide.[3]
These application notes provide a detailed overview of optimized conditions and alternative reagents for the efficient Fmoc deprotection of sterically hindered amino acids. The included protocols and data aim to guide researchers in overcoming challenges associated with "difficult" sequences and improving the outcomes of their peptide syntheses.
Challenges in Deprotecting Sterically Hindered Residues
Steric hindrance around the N-terminus can significantly slow down the rate of Fmoc removal by impeding the access of the base, typically piperidine, to the acidic proton on the fluorenyl group.[2] This can lead to incomplete deprotection within the standard reaction time. Factors contributing to steric hindrance include:
-
Bulky side chains: Amino acids with large or branched side chains in close proximity to the N-terminus.
-
α,α-Disubstitution: Residues such as Aib present significant steric bulk directly at the alpha-carbon.
-
Peptide sequence: The preceding amino acid residue can influence the accessibility of the N-terminal Fmoc group.
-
On-resin aggregation: Hydrophobic or aggregating sequences can physically block reagent access.[4]
Alternative Reagents and Optimized Conditions
To overcome the challenge of deprotecting sterically hindered amino acids, stronger bases and modified reaction conditions are often employed.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, strong organic base that can significantly accelerate the rate of Fmoc removal.[5][6] It is often used at low concentrations (e.g., 2%) in DMF.[4][6] Since DBU itself is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage.[5][7] Therefore, a nucleophilic scavenger, such as piperidine or piperazine, is typically added to the DBU solution to trap the DBF and prevent its reaction with the newly deprotected amine.[4][5]
Piperazine: Piperazine can be used as an alternative to piperidine, both as a primary deprotecting agent and as a scavenger in DBU-containing cocktails.[4][8] It has been reported to reduce base-induced side reactions.[9] A combination of piperazine and DBU has been shown to be a rapid and efficient deprotection solution.[4][8]
Elevated Temperatures: Increasing the reaction temperature can enhance the rate of Fmoc deprotection.[10] However, this approach should be used with caution as it can also promote side reactions such as aspartimide formation and racemization.[11][12]
Solvent Choice: The polarity of the solvent influences the rate of Fmoc deprotection, with more polar solvents generally leading to faster reactions.[13][14] While DMF and N-methylpyrrolidone (NMP) are standard, other solvents have been explored to improve deprotection efficiency and reduce side reactions.[15]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various conditions for Fmoc deprotection, with a focus on sterically hindered amino acids.
| Deprotection Reagent/Cocktail | Concentration | Solvent | Typical Time | Key Considerations |
| Piperidine | 20% (v/v) | DMF/NMP | 5-20 min | Standard condition, may be slow for hindered residues.[14][16] |
| Piperidine | 5-10% (v/v) | DMF | Variable | Lower concentrations can be effective for some sequences.[2] |
| DBU / Piperidine | 2% DBU / 2% Piperidine (w/v) | DMF/NMP | 5-15 min | DBU accelerates deprotection; piperidine acts as a scavenger.[5] Avoid with Asp-containing peptides due to aspartimide risk.[5][11] |
| DBU / Piperazine | 2% DBU / 5% Piperazine | NMP | < 1 min | Very rapid deprotection.[17] |
| Pyrrolidine | 20% (v/v) | DMF/Binary Mixtures | Variable | Efficient in less polar solvent mixtures.[15] |
| Morpholine | 50% (v/v) | DMF | 20-30 min | Milder conditions, sometimes used for sensitive peptides.[7] |
| Thermal Cleavage | - | DMSO | 10-15 min at 120 °C | Base-free method, but requires high temperatures.[18][19] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for routine Fmoc deprotection but may require extended reaction times for sterically hindered residues.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged.
-
Reaction: Agitate the resin mixture at room temperature. For standard amino acids, a single 10-minute treatment is often sufficient. For hindered residues, two treatments of 10-20 minutes each may be necessary.
-
Monitoring (Optional): Monitor the deprotection by taking a small aliquot of the solution and measuring the absorbance of the fulvene-piperidine adduct at approximately 300 nm.[20][21]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.
Protocol 2: Accelerated Fmoc Deprotection with DBU/Piperidine
This protocol is recommended for sterically hindered amino acids where standard conditions are insufficient. Caution: DBU can promote aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser motifs.[5][11]
-
Reagent Preparation: Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add the DBU/piperidine solution to the resin.
-
Reaction: Agitate the resin mixture at room temperature for 5-15 minutes. A second treatment may be required for exceptionally difficult sequences.
-
Monitoring (Optional): Monitor the reaction as described in Protocol 1.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of DBU, which can interfere with subsequent coupling steps.
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction.
-
Blank Measurement: Use the deprotection solution (e.g., 20% piperidine in DMF) as a blank in a quartz cuvette.
-
Sample Preparation: At specific time points during the deprotection reaction, take a known volume of the supernatant from the reaction vessel and dilute it with a known volume of the deprotection solution.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the wavelength corresponding to the maximum absorbance of the dibenzofulvene-base adduct (typically around 300-302 nm for the piperidine adduct).
-
Calculation of Loading: The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the adduct (for the piperidine adduct, ε is typically ~7800 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration. This allows for the determination of the amount of Fmoc group removed from the resin.
Mandatory Visualization
Caption: Workflow for selecting an Fmoc deprotection strategy.
Side Reactions and Mitigation
Aspartimide Formation: This is a significant side reaction, particularly when using strong bases like DBU or with extended reaction times, and is most common in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[4][11] To mitigate this, one can:
-
Avoid DBU for sequences containing sensitive Asp residues.[5]
-
Use sterically hindered protecting groups for the Asp side chain, such as 3-methylpent-3-yl (OMpe).[15]
-
Add acidic additives like formic acid to the deprotection solution, although this can slow the deprotection rate.[4][11]
Diketopiperazine (DKP) Formation: This side reaction occurs at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[15][22] It is more prevalent with sequences containing Proline or Glycine.[15][22] Strategies to minimize DKP formation include:
-
Using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[17][22]
-
Employing alternative deprotection cocktails, such as 2% DBU/5% piperazine in NMP, which has been shown to reduce DKP formation.[17]
Racemization: The use of strong bases can increase the risk of racemization, especially for C-terminally attached Cysteine residues.[13] Using milder bases like morpholine can sometimes reduce this side reaction.[13]
Conclusion
The successful Fmoc deprotection of sterically hindered amino acids is crucial for the synthesis of complex peptides. While standard conditions using 20% piperidine in DMF are often sufficient, challenging sequences necessitate the use of stronger bases like DBU, optimized reaction conditions, and careful monitoring. By understanding the underlying chemistry and potential side reactions, researchers can select the most appropriate deprotection strategy to maximize peptide yield and purity. The protocols and data provided in these application notes serve as a comprehensive guide for navigating the complexities of Fmoc deprotection in modern peptide synthesis.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. vapourtec.com [vapourtec.com]
- 11. peptide.com [peptide.com]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chimia.ch [chimia.ch]
- 19. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid in Peptide Secondary Structure Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate control of peptide secondary structure is a cornerstone of rational drug design and the development of novel biomaterials. Non-proteinogenic amino acids are powerful tools in this endeavor, offering unique conformational constraints that can guide peptide folding into specific motifs such as β-turns, helices, and sheets. Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is a chiral β-amino acid characterized by a bulky diphenylmethyl group at the α-carbon. The steric hindrance imposed by the two phenyl rings is hypothesized to significantly restrict the rotational freedom of the peptide backbone, thereby acting as a potent inducer of specific secondary structures.
These application notes provide a comprehensive overview of the theoretical utility of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid in peptide design, detailed protocols for its incorporation into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS), and methods for the structural characterization of the resulting peptides.
Disclaimer: The current scientific literature lacks specific, in-depth conformational studies on peptides containing 3-amino-4,4-diphenyl-butyric acid. The information and protocols presented herein are based on established principles of peptide chemistry, the known effects of other bulky and β-amino acids on peptide structure, and standard SPPS methodologies. The provided quantitative data is illustrative and should be experimentally verified.
Theoretical Application in Secondary Structure Induction
The incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid into a peptide sequence is expected to promote the formation of well-defined secondary structures, primarily through steric hindrance. The two bulky phenyl groups are likely to favor a staggered conformation to minimize steric clashes, which in turn will restrict the peptide backbone's torsional angles (phi, psi, and omega). This conformational rigidity can be exploited to:
-
Induce β-turns: When positioned appropriately in a peptide sequence (e.g., at the i+1 or i+2 position of a tetrapeptide), the diphenyl moiety can force the peptide chain to fold back on itself, nucleating the formation of a β-turn.
-
Stabilize Helical Structures: The restricted torsional angles may favor the propagation of helical structures, such as the 14-helix, which is common for β-peptides.
-
Promote Self-Assembly: The aromatic phenyl rings can facilitate intermolecular π-π stacking interactions, potentially leading to the self-assembly of peptides into higher-order structures like nanotubes or fibrils.
Illustrative Conformational Data
The following table presents hypothetical Nuclear Magnetic Resonance (NMR) data for a model tetrapeptide Ac-Ala-(S-3-amino-4,4-diphenyl-butyric acid)-Ala-NHMe, illustrating the expected impact on the chemical shifts and coupling constants upon the induction of a turn-like structure.
| Residue | Amide Proton Chemical Shift (δ ppm) | α-Proton Chemical Shift (δ ppm) | ³J(HN,Hα) Coupling Constant (Hz) |
| Ala¹ | 8.15 | 4.30 | 7.5 |
| (S)-Adpb² | 7.80 | 4.95 | 4.0 |
| Ala³ | 8.50 | 4.25 | 8.0 |
Note: A smaller ³J(HN,Hα) coupling constant for the (S)-Adpb² residue would be indicative of a constrained dihedral angle, consistent with a turn conformation.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid using Automated Solid-Phase Peptide Synthesis
This protocol outlines the general procedure for incorporating the title amino acid into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid
-
Other required Fmoc-protected α-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl (hydroxyimino)cyanoacetate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.
-
Coupling of First Amino Acid: Couple the first Fmoc-protected amino acid (typically the C-terminal residue of the target peptide) to the deprotected resin using a 4-fold molar excess of the amino acid, DIC, and OxymaPure in DMF. Allow the reaction to proceed for 2 hours.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
-
Iterative Cycles for Peptide Elongation:
-
Repeat the Fmoc deprotection step (Step 2).
-
Repeat the washing step (Step 3).
-
Couple the next Fmoc-amino acid, including Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid at the desired position in the sequence, using the same coupling reagents and conditions as in Step 4. Due to the steric bulk of the diphenyl moiety, a longer coupling time (e.g., 4 hours or double coupling) may be necessary to ensure complete reaction.
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and wash the resin (Step 3).
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Conformational Analysis by NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of the amide and alpha-protons.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within each amino acid residue.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ROESY or NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for identifying the characteristic short distances that define secondary structures (e.g., Hα(i) to HN(i+1) for turns).
-
Data Analysis: Analyze the chemical shifts, ³J(HN,Hα) coupling constants, and NOE patterns to determine the predominant conformation of the peptide in solution.
Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Hypothesis for secondary structure induction.
Application Notes and Protocols: Peptides with Unnatural Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides represents a powerful strategy in modern drug discovery, offering a means to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. By strategically replacing proteinogenic amino acids with synthetic analogues, researchers can precisely modulate the physicochemical and pharmacological properties of peptides, leading to drug candidates with enhanced therapeutic potential. These modifications can result in improved resistance to proteolytic degradation, increased receptor binding affinity and selectivity, and favorable pharmacokinetic profiles.[1][][3][4] This document provides detailed application notes and experimental protocols for the synthesis, modification, and evaluation of peptides containing unnatural amino acids.
Key Applications of Unnatural Amino Acids in Peptide Drug Discovery
The introduction of unnatural amino acids can confer a range of beneficial properties to peptide drug candidates:
-
Enhanced Proteolytic Stability: Natural peptides are readily degraded by proteases in the body, leading to a short half-life. The incorporation of UAAs, such as D-amino acids, N-methylated amino acids, or other non-proteinogenic residues, can render the peptide bonds resistant to enzymatic cleavage, thereby extending the peptide's duration of action.[4][5]
-
Improved Pharmacokinetic Profile: Modifications with UAAs can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, increasing lipophilicity through specific UAA side chains can enhance membrane permeability, while other modifications can reduce renal clearance.[1][3]
-
Increased Receptor Affinity and Selectivity: The conformational constraints imposed by certain UAAs, such as those that induce specific secondary structures (e.g., β-turns), can pre-organize the peptide into a bioactive conformation for optimal receptor binding. This can lead to increased potency (lower IC50 or EC50 values) and improved selectivity for the target receptor over related receptors.
-
Novel Biological Activity: UAAs can introduce novel chemical functionalities not found in the 20 canonical amino acids, enabling new interactions with biological targets and potentially leading to entirely new mechanisms of action.
Data Presentation: Enhanced Properties of Peptides with Unnatural Amino Acids
The following tables summarize quantitative data from published studies, illustrating the significant improvements in stability and activity achieved by incorporating unnatural amino acids into therapeutic peptides.
Table 1: Enhanced In Vivo Half-Life of a GLP-1 Analogue
| Peptide | Modification | Half-life (in vivo) | Fold Improvement |
| Native GLP-1 | - | < 2 minutes[6] | - |
| Liraglutide | Acylation with a C16 fatty acid at Lys26, Arg34Lys substitution | 11-15 hours[7] | > 330 |
Table 2: Improved Proteolytic Stability and Receptor Binding of GLP-1 Analogues
| Peptide | Modification | DPP-IV Resistance | Receptor Binding (IC50, nM) |
| GLP-1(7-36)-NH2 | - | Rapidly degraded | 0.78[8] |
| [Aib⁸]-GLP-1(7-36)-NH₂ | Ala⁸ → Aib | Completely resistant[8] | 0.45[8] |
| [Gly⁸]-GLP-1(7-36)-NH₂ | Ala⁸ → Gly | Slowly degraded | 2.8[8] |
Table 3: Comparative Analysis of a Hybrid Peptide and its Analogue
| Peptide | Modification at position 9 | Half-life (1 M HCl) | Half-life (1 M NaOH) |
| PK20 | tert-leucine (Tle) | 204.4 hours[9] | 11.36 hours[9] |
| [Ile⁹]PK20 | Isoleucine (Ile) | 117.7 hours[9] | 4.69 hours[9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a D-Amino Acid
This protocol describes the manual synthesis of a peptide incorporating a D-amino acid using Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-amino acids and Fmoc-D-amino acid
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Shaking vessel
-
Filtration apparatus
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the shaking vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (either L- or the desired D-amino acid), 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines). If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: On-Resin N-Methylation of a Peptide
This protocol outlines a method for the site-specific N-methylation of a peptide on the solid support.
Materials:
-
Peptide-resin synthesized via SPPS
-
o-NBS-Cl (2-nitrobenzenesulfonyl chloride)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Thiophenol
-
DMF, DCM
Procedure:
-
Sulfonamide Formation:
-
Swell the peptide-resin in DCM.
-
Add a solution of o-NBS-Cl (5 equivalents) and DIPEA (10 equivalents) in DCM.
-
Shake for 30 minutes.
-
Drain and wash the resin with DCM and DMF.
-
-
N-Methylation:
-
Add a solution of DBU (5 equivalents) and dimethyl sulfate (10 equivalents) in DMF.
-
Shake for 10 minutes.
-
Drain and wash the resin with DMF.
-
-
Sulfonamide Cleavage:
-
Add a solution of thiophenol (10 equivalents) and DBU (5 equivalents) in DMF.
-
Shake for 5 minutes.
-
Drain and wash the resin with DMF and DCM.
-
-
Continue Peptide Synthesis: The N-methylated amino acid is now ready for the coupling of the next amino acid in the sequence.
Protocol 3: Plasma Stability Assay
This protocol describes a general procedure to assess the stability of a modified peptide in plasma.
Materials:
-
Test peptide and control peptide (with known stability)
-
Human plasma (or plasma from other species of interest)
-
Incubator or water bath at 37°C
-
Quenching solution: Acetonitrile with an internal standard
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the test peptide to the plasma at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to the cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Quantify the remaining parent peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t₁/₂) of the peptide in plasma.
-
Visualizations
Signaling Pathway Diagram
Caption: GLP-1 receptor signaling pathway initiated by a UAA-containing analogue.
Experimental Workflow Diagram
Caption: Workflow for peptide drug discovery using unnatural amino acids.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-S-3-amino-4,4-diphenyl-butyric acid in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-S-3-amino-4,4-diphenyl-butyric acid is a non-canonical amino acid derivative that holds significant promise for the investigation of protein-protein interactions (PPIs). As an analogue of phenylalanine with a bulky diphenylmethyl side chain, its incorporation into peptide sequences can introduce unique conformational constraints and steric properties. These characteristics make it a valuable tool for designing peptidomimetics aimed at modulating or inhibiting PPIs, particularly those mediated by aromatic or hydrophobic interfaces. The diphenylalanine motif is known for its role in promoting self-assembly and aggregation, making this amino acid derivative particularly relevant for studying amyloidogenic protein interactions and developing inhibitors of such processes.[1][2][3]
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its direct use in standard solid-phase peptide synthesis (SPPS), enabling the precise, site-specific insertion of this unnatural amino acid into a target peptide sequence.[4][5] This facilitates the systematic exploration of structure-activity relationships (SAR) to optimize the binding affinity and specificity of peptide-based inhibitors.[6]
Applications
-
Design of Peptidomimetic Inhibitors: The bulky diphenylmethyl group can mimic key hydrophobic residues at the interface of a protein-protein interaction, thereby acting as a competitive inhibitor.
-
Probing Binding Pockets: Incorporation of this amino acid can help to map the steric and hydrophobic tolerance of a protein's binding site.
-
Inducing or Inhibiting Protein Aggregation: The diphenylalanine core is a key motif in amyloid self-assembly. Peptides containing this residue can be used to study the mechanisms of amyloid formation or to design inhibitors of this process.[1]
-
Stabilizing Secondary Structures: The conformational restriction imposed by the diphenylmethyl group can be used to stabilize specific secondary structures in a peptide, such as β-turns or helical folds, which are often crucial for mediating PPIs.
Quantitative Data Presentation
The successful incorporation of this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) is critical. The following table summarizes the expected quantitative parameters for the synthesis process, based on typical outcomes for sterically hindered or unnatural amino acids.
| Parameter | Expected Range | Method of Determination | Notes |
| Resin Loading Efficiency | 0.2 - 0.6 mmol/g | UV-Vis Spectrophotometry of Fmoc Deprotection | Dependent on the resin type. For sterically hindered amino acids, starting with a lower loading capacity resin is often beneficial. |
| Coupling Efficiency | >95% | Kaiser Test or TNBS Test | Due to the steric bulk of the diphenylmethyl group, a double coupling protocol and/or the use of a stronger activating agent (e.g., HATU) may be required.[7] |
| Overall Crude Peptide Yield | 30 - 60% | Gravimetric Analysis Post-Cleavage | Highly dependent on the peptide sequence and length. Peptides containing multiple bulky residues may exhibit lower yields due to aggregation during synthesis. |
| Crude Peptide Purity | 40 - 75% | RP-HPLC | Purity is influenced by the success of each coupling and deprotection step. Incomplete reactions can lead to deletion sequences. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound.
Materials:
-
This compound
-
Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride (2-CTC) resin (for C-terminal acid)
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Anisole
-
Cold diethyl ether
-
Reaction vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes on a shaker.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat with a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent like HOBt or Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to check for complete coupling (a negative result indicates completion).
-
If the Kaiser test is positive, repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Coupling of this compound:
-
Due to its steric hindrance, a more potent activation method is recommended.
-
In a separate tube, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours.
-
Perform a Kaiser test. If positive, a second coupling may be necessary.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for another hindered amino acid) for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., Reagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for solid-phase peptide synthesis incorporating the unnatural amino acid.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical mechanism where a peptide containing this compound (Peptide-DPA) inhibits a protein-protein interaction essential for a signaling cascade.
Caption: Inhibition of a protein-protein interaction by a diphenylalanine-containing peptide.
References
- 1. Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. chem.uci.edu [chem.uci.edu]
Protocol for Manual Coupling of Bulky Fmoc Amino Acids in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created. The Fmoc/tBu strategy is a widely adopted methodology due to its milder reaction conditions compared to Boc/Bzl chemistry. However, the incorporation of sterically hindered or "bulky" amino acids presents significant challenges. These residues, characterized by large side chains (e.g., Arg(Pbf), Trp(Boc), Tyr(tBu), Val, Ile) or α,α-disubstitution (e.g., Aib), can lead to incomplete coupling reactions. This results in deletion sequences, low yields, and difficult purification of the target peptide.
This document provides a detailed protocol and application notes for the successful manual coupling of bulky Fmoc amino acids. It includes a comparison of common coupling reagents, strategies to overcome steric hindrance, and a step-by-step experimental guide.
Challenges in Coupling Bulky Amino Acids
The primary challenges in coupling sterically hindered amino acids are:
-
Steric Hindrance: The bulky nature of the amino acid side chain or the growing peptide chain can physically block the reactive sites, slowing down or preventing the formation of the peptide bond.
-
Secondary Structure Formation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can mask the N-terminal amine and hinder the approach of the incoming activated amino acid.
-
Aggregation: Hydrophobic sequences, particularly those containing bulky residues, have a tendency to aggregate on the solid support, leading to poor solvation and reduced reactivity.
To address these challenges, several strategies have been developed, including the use of more potent coupling reagents, modified reaction conditions, and specialized protocols.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of bulky amino acids. The following table summarizes the performance of commonly used coupling reagents for difficult sequences, which often mimic the challenges of coupling bulky residues.
| Coupling Reagent | Active Ester Formed | Key Advantages | Disadvantages | Typical Equivalents (AA:Reagent:Base) |
| HATU | OAt-ester | High reactivity and speed, low racemization risk.[1] | Higher cost, can guanidinylate N-terminus if used in excess.[2] | 1 : 0.95 : 2 |
| HCTU | 6-Cl-OBt-ester | High efficiency, often comparable to HATU, more cost-effective.[3] | Can be less effective than HATU for the most challenging couplings. | 1 : 0.95 : 2 |
| PyBOP | OBt-ester | Good for routine synthesis, less expensive than HATU/HCTU. | Slower reaction times, may be less effective for highly hindered couplings.[3] | 1 : 1 : 2 |
| DIC/OxymaPure | Oxyma-ester | Safer (non-explosive), byproducts are water-soluble, high efficiency.[4] | Can be less stable in solution over long periods. | 1 : 1 : 1 (Additive) |
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings.
Experimental Protocols
This section provides a detailed protocol for the manual coupling of a bulky Fmoc amino acid using a double coupling strategy. This method is highly recommended to ensure maximum incorporation of the sterically hindered residue.
Materials and Reagents
-
Fmoc-protected bulky amino acid (e.g., Fmoc-Arg(Pbf)-OH)
-
Peptide synthesis resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v)
-
Kaiser test kit
-
Peptide synthesis vessel
-
Shaker or bubbler for agitation
Protocol 1: Standard Double Coupling for a Bulky Amino Acid
This protocol is exemplified for the coupling of Fmoc-Arg(Pbf)-OH using HATU.
1. Resin Preparation and Deprotection: a. Swell the peptide-resin in DMF for 30-60 minutes. b. Drain the DMF. c. Add the 20% piperidine in DMF solution to the resin. d. Agitate for 5 minutes, then drain. e. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes. f. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. First Coupling: a. In a separate vial, dissolve the Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3 times).
3. Monitoring (Optional but Recommended): a. Perform a Kaiser test on a small sample of the resin beads. b. A negative test (yellow or colorless beads) indicates a high degree of coupling. A positive test (blue beads) confirms the need for a second coupling.
4. Second Coupling (Recoupling): a. Prepare a fresh solution of activated Fmoc-Arg(Pbf)-OH as described in step 2. b. Add the fresh solution to the resin. c. Agitate for another 1-2 hours at room temperature. d. Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
5. Proceed to the next cycle of deprotection and coupling.
Protocol 2: Enhanced Coupling with Elevated Temperature (Microwave-Assisted)
For extremely difficult couplings, microwave-assisted heating can significantly improve efficiency.[5]
1. Follow steps 1a-f from Protocol 1.
2. Microwave-Assisted Double Coupling: a. Prepare the activated amino acid solution as described in Protocol 1, step 2. b. Add the solution to the resin in a microwave-compatible vessel. c. Perform the first coupling in a microwave peptide synthesizer for 5 minutes at 50°C.[5] d. Drain and wash the resin with DMF. e. Repeat the coupling with a fresh solution of activated amino acid under the same microwave conditions. f. Drain and wash the resin thoroughly as described in Protocol 1, step 4d.
Caution: Microwave synthesis parameters should be carefully optimized for the specific instrument and peptide sequence to avoid side reactions.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the manual coupling of bulky Fmoc amino acids.
Caption: Workflow for the manual Fmoc-SPPS coupling cycle for bulky amino acids.
Caption: Activation of an Fmoc-amino acid for peptide bond formation.
Conclusion
The successful manual coupling of bulky Fmoc amino acids is achievable with careful planning and execution. Key strategies include the selection of a potent coupling reagent, such as HATU or HCTU, and the implementation of a double coupling protocol to drive the reaction to completion. For particularly challenging sequences, elevated temperatures through microwave assistance can further enhance coupling efficiency. By following the detailed protocols and understanding the underlying challenges, researchers can significantly improve the yield and purity of peptides containing sterically hindered residues.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation with Fmoc-S-3-amino-4,4-diphenyl-butyric acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis using Fmoc-S-3-amino-4,4-diphenyl-butyric acid. The bulky diphenylmethyl side chain of this amino acid derivative can introduce unique structural properties to peptides but also presents a significant risk of aggregation, leading to incomplete coupling and deprotection steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
Issue 1: Poor Solubility of this compound
Question: I am observing incomplete dissolution of this compound in my coupling solvent. What can I do?
Answer:
Poor solubility of the incoming amino acid can lead to inefficient coupling. Consider the following solutions:
-
Solvent Selection: While DMF is a common solvent for peptide synthesis, N-methyl-2-pyrrolidone (NMP) often exhibits superior solvating properties for bulky and hydrophobic Fmoc-amino acids.[1][2] A mixture of DMF and NMP (e.g., 1:1 v/v) can also be effective. For particularly difficult cases, the addition of a small percentage of dimethyl sulfoxide (DMSO) can enhance solubility.[1]
-
Sonication: Gentle sonication of the amino acid solution for a few minutes can help break up small aggregates and facilitate dissolution.
-
Pre-dissolving: Ensure the Fmoc-amino acid is fully dissolved before adding it to the reaction vessel.
Issue 2: Incomplete Coupling Reaction
Question: The monitoring of my coupling reaction (e.g., Kaiser test) indicates a significant number of unreacted free amines after coupling with this compound. How can I improve the coupling efficiency?
Answer:
Incomplete coupling is a common issue with sterically hindered amino acids like this compound. The bulky diphenylmethyl group can impede the approach of the activated carboxyl group to the resin-bound amine.
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. More potent activating reagents are recommended.
-
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are highly effective for coupling sterically hindered amino acids.
-
Carbodiimides with Additives: The use of diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can enhance coupling efficiency and minimize racemization.[3]
-
-
Double Coupling: If a single coupling reaction is incomplete, a second coupling step with a fresh portion of activated this compound should be performed.
-
Increased Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents) can drive the reaction to completion.
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate. Microwave-assisted peptide synthesis is particularly effective for coupling bulky amino acids as it allows for rapid heating.[1]
-
Extended Reaction Time: Increasing the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can improve yields.
Issue 3: On-resin Aggregation
Question: I have successfully coupled this compound, but now I am observing resin clumping and slow solvent drainage, and subsequent coupling/deprotection steps are inefficient. What is happening and how can I solve it?
Answer:
The incorporation of the hydrophobic and bulky diphenylmethyl group can induce the growing peptide chains to aggregate on the solid support, preventing reagents from accessing the reactive sites.
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or 1 M LiCl in DMF, before the coupling step can help disrupt the secondary structures responsible for aggregation.
-
"Magic Mixture": For severe aggregation, using a solvent system known as the "Magic Mixture" (DCM/DMF/NMP 1:1:1, v/v/v containing 1% Triton X-100 and 0.1 M HOBt) for both coupling and deprotection can be highly effective.
-
Resin Choice: Using a low-loading resin (e.g., 0.1-0.3 mmol/g) or a resin with a polyethylene glycol (PEG) spacer can help to minimize inter-chain interactions and reduce aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: N-methyl-2-pyrrolidone (NMP) is generally the preferred solvent due to its excellent solvating properties for large, hydrophobic Fmoc-amino acids.[1][2] A mixture of NMP and DMF can also be very effective. For extremely difficult cases, adding a small amount of DMSO (e.g., 5-10%) can be beneficial.
Q2: Which coupling reagents are recommended for this amino acid?
A2: Due to the steric hindrance of the diphenylmethyl group, powerful coupling reagents are recommended. HATU or HBTU in combination with DIPEA are excellent choices. Alternatively, DIC with Oxyma Pure is a highly effective and racemization-suppressing combination.[3]
Q3: How can I monitor the coupling efficiency of this compound?
A3: The Kaiser test is a reliable qualitative method for detecting free primary amines on the resin. A negative Kaiser test (yellow beads) indicates a complete coupling reaction. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
Q4: Is this compound prone to racemization during coupling?
A4: While all amino acids can be subject to some degree of racemization during activation, the bulky nature of the diphenylmethyl side chain does not inherently make it more prone to racemization than other standard amino acids. The choice of coupling method is the most critical factor. Using carbodiimide-based methods with additives like HOBt or Oxyma Pure, or pre-forming the active ester with HATU or HBTU, effectively minimizes racemization.[3]
Q5: Can I use microwave-assisted synthesis with this compound?
A5: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) is highly recommended for incorporating sterically hindered amino acids like this compound.[1] The rapid and efficient heating provided by microwaves can significantly accelerate the coupling reaction and help to overcome the steric hindrance, leading to higher coupling efficiencies in shorter reaction times.
Data Presentation
Table 1: Recommended Coupling Reagent Combinations for this compound
| Coupling Reagent | Additive | Base | Recommended Equivalents (AA:Reagent:Additive:Base) | Notes |
| HATU | - | DIPEA | 1 : 0.95 : - : 2 | Highly efficient for sterically hindered couplings. |
| HBTU | HOBt | DIPEA | 1 : 0.95 : 1 : 2 | A cost-effective and reliable alternative to HATU. |
| DIC | Oxyma Pure | - | 1 : 1 : 1 : - | Minimizes racemization and is highly effective.[3] |
| PyBOP | HOBt | DIPEA | 1 : 1 : 1 : 2 | Another effective phosphonium-based reagent. |
Table 2: Solvent Properties and Recommendations for SPPS with this compound
| Solvent | Dielectric Constant | Key Properties | Recommendation for Use |
| N,N-Dimethylformamide (DMF) | 36.7 | Standard SPPS solvent, good swelling of polystyrene resins. | Good starting point, but may show limited solubility for the title compound. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Excellent solvating power for bulky, hydrophobic molecules.[1][2] | Highly recommended for dissolving and coupling this compound. |
| Dichloromethane (DCM) | 8.9 | Good for swelling polystyrene resins, often used in mixtures. | Can be used in solvent mixtures, but not as the primary coupling solvent. |
| Dimethyl sulfoxide (DMSO) | 46.7 | Highly polar, excellent at disrupting aggregation. | Use as an additive (5-10%) in DMF or NMP for difficult sequences.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA, 0.1-0.3 mmol/g loading) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in NMP. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. For microwave-assisted synthesis, heat at 50°C for 15-30 minutes.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Overcoming Aggregation during Synthesis
-
Aggregation Test: If the resin appears clumped or solvent flow is slow, proceed with this protocol.
-
Chaotropic Wash: Before the coupling step, wash the resin with 1 M LiCl in DMF (3 x 2 minutes).
-
Solvent Exchange: Wash the resin with DMF (5x) to remove the chaotropic salt.
-
Coupling in Aggregation-Disrupting Solvent: Prepare the activated this compound as described in Protocol 1, but use a solvent mixture of NMP containing 10% DMSO.
-
Proceed with Coupling: Add the activated amino acid solution to the resin and proceed with the coupling reaction.
Visualizations
Caption: Standard experimental workflow for coupling this compound.
Caption: Troubleshooting logic for issues with this compound.
References
Technical Support Center: Fmoc-S-3-amino-4,4-diphenyl-butyric acid Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the coupling efficiency of the sterically hindered amino acid, Fmoc-S-3-amino-4,4-diphenyl-butyric acid, in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
Issue: Low Coupling Efficiency or Incomplete Reaction
Q1: My Kaiser test is positive after a standard coupling reaction with this compound. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling. Due to the steric hindrance from the diphenylmethyl group of this compound, standard coupling protocols may be insufficient.
Recommended Actions:
-
Recouple (Double Coupling): Immediately perform a second coupling reaction using a fresh solution of activated this compound. This is a common and effective strategy for difficult couplings.
-
Optimize Coupling Reagents: Standard reagents may not be potent enough. Consider using more powerful coupling reagents known to be effective for sterically hindered amino acids.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.
-
Elevate the Temperature: Increasing the reaction temperature to 35-50°C can help overcome the activation energy barrier for the coupling of bulky amino acids.[1] However, this should be done cautiously as elevated temperatures can increase the risk of racemization, especially with sensitive amino acids like histidine and cysteine.[2]
-
Solvent Selection: Ensure optimal solvation of the peptide-resin. While DMF is a standard solvent, for aggregating sequences, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be beneficial.
Q2: I have tried double coupling and a stronger coupling reagent, but the Kaiser test is still positive. What are my next steps?
If significant unreacted amines remain after repeated coupling attempts, this may indicate severe aggregation of the peptide chain on the resin.
Recommended Actions:
-
Capping: To prevent the formation of deletion peptides, cap the unreacted amines by acetylation. This is typically done using acetic anhydride with a base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF. Capping terminates the unreacted chains, which can simplify the purification of the final peptide.
-
Solvent Disruption: Before the next coupling step, wash the resin extensively with solvents known to disrupt secondary structures, such as a mixture of DCM and DMF.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
Due to its steric bulk, the choice of coupling reagent is critical. Urinium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides like DCC or DIC for sterically hindered amino acids.
-
High-Efficiency Reagents: HATU, HCTU, and COMU are highly recommended as they form more reactive activated esters.[2] PyBOP is another robust option.[3][4]
-
Standard Reagents: HBTU and TBTU can be effective, but may require longer reaction times or double coupling for this particular amino acid.
Q2: What is the recommended solvent for coupling this compound?
N,N-Dimethylformamide (DMF) is the most commonly used solvent in SPPS. However, for difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM) can improve solvation and coupling efficiency.
Q3: How can I monitor the coupling reaction of this compound?
The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin after the coupling step.[5][6][7][8][9] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies an incomplete coupling.
Q4: Is it necessary to use an additive like HOBt?
Yes, when using carbodiimide-based reagents (DCC, DIC), the addition of 1-hydroxybenzotriazole (HOBt) or a similar additive is crucial to increase coupling efficiency and suppress racemization. For uronium/aminium and phosphonium salt reagents like HBTU, HATU, and PyBOP, the HOBt or HOAt moiety is already incorporated into their structures.
Data Presentation
The following tables provide an illustrative comparison of coupling reagents and conditions for sterically hindered amino acids like this compound. The efficiencies are representative and can vary based on the specific peptide sequence and reaction conditions.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Notes |
| HATU | Urinium Salt | Very High | Often the reagent of choice for difficult couplings. |
| HCTU | Urinium Salt | Very High | A more soluble and often more efficient alternative to HBTU.[10] |
| COMU | Urinium Salt | Very High | A modern, highly efficient reagent with reduced risk of side reactions. |
| PyBOP | Phosphonium Salt | High | A widely used and effective reagent with a good safety profile.[3][4] |
| HBTU/TBTU | Urinium Salt | Moderate to High | Standard reagents that may require longer reaction times or double coupling. |
| DIC/HOBt | Carbodiimide | Moderate | Generally less effective for sterically hindered amino acids than uronium/phosphonium salts. |
Table 2: Typical Reaction Parameters for Coupling this compound
| Parameter | Standard Conditions | Optimized Conditions for Difficult Coupling |
| Equivalents of Amino Acid | 3 - 5 | 5 |
| Equivalents of Coupling Reagent | 3 - 5 | 5 |
| Equivalents of Base (e.g., DIPEA) | 6 - 10 | 10 |
| Solvent | DMF | DMF or NMP |
| Reaction Time | 1 - 2 hours | 4 hours to overnight (Double coupling recommended) |
| Temperature | Room Temperature | Room Temperature to 50°C |
Experimental Protocols
Protocol 1: Standard Double Coupling Protocol using HATU
This protocol outlines a manual double coupling procedure for this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (5 equivalents)
-
HATU (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass filter
-
Shaker or nitrogen bubbling system
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.
-
First Coupling:
-
In a separate vial, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and vortex briefly to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution.
-
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling:
-
Repeat the activation step with a fresh solution of this compound, HATU, and DIPEA in DMF.
-
Add the freshly activated solution to the resin.
-
Agitate the mixture for another 2 hours at room temperature.
-
-
Final Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride (10 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine (10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Washing: Wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Capping Solution Preparation: Prepare a solution of acetic anhydride and DIPEA (or pyridine) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any residual reagents.
Protocol 3: Kaiser Test (Ninhydrin Test) for Monitoring Coupling
This protocol provides a method to qualitatively assess the presence of free primary amines.[5][6][7][8][9]
Materials:
-
Kaiser test solutions:
-
Reagent A: Potassium cyanide in pyridine
-
Reagent B: Ninhydrin in n-butanol
-
Reagent C: Phenol in n-butanol
-
-
Small test tubes
-
Heating block or water bath at 110-120°C
-
Peptide-resin sample (a few beads)
Procedure:
-
Sample Preparation: Place a small sample of the peptide-resin (10-15 beads) into a test tube.
-
Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 110-120°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Yellow beads and solution: Negative result, indicating complete coupling.
-
Blue beads and/or blue solution: Positive result, indicating incomplete coupling.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General workflow for a single SPPS cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chempep.com [chempep.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting incomplete deprotection of Fmoc from bulky residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase peptide synthesis (SPPS) of sequences containing bulky amino acid residues, which are prone to incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection, especially with bulky residues?
Incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a common issue in SPPS, particularly when dealing with "difficult sequences". The primary causes include:
-
Steric Hindrance: Bulky amino acid side chains can physically obstruct the approach of the deprotecting base (typically piperidine) to the Fmoc group. This is common for β-branched amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr), as well as α,α-disubstituted amino acids like Aminoisobutyric acid (Aib).[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets. This aggregation can make the peptide-resin less permeable to solvents and reagents, leading to inefficient deprotection.[1][2][3] This is particularly prevalent in sequences with repeating hydrophobic residues.[3]
-
Poor Solvation: Inadequate swelling of the resin or poor solvation of the growing peptide chain can hinder the diffusion of the deprotection reagent to the reaction sites.[1]
Q2: Which amino acid residues are considered "bulky" or "sterically hindered" and are more susceptible to incomplete Fmoc deprotection?
Sterically hindered amino acids are those with large side chains that impede the approach of reagents to the peptide backbone. Common examples include:
-
β-Branched Amino Acids:
-
Valine (Val)
-
Isoleucine (Ile)
-
Threonine (Thr)
-
-
α,α-Disubstituted Amino Acids:
-
Aminoisobutyric acid (Aib)
-
-
Amino Acids with Bulky Side-Chain Protecting Groups: Residues with large protecting groups close to the peptide backbone can also present challenges.
-
Aromatic Amino Acids: Adjacent bulky aromatic residues, such as in a Trp-Trp dipeptide sequence, can lead to steric hindrance and aggregation through π-stacking interactions.[2]
Q3: How can I detect incomplete Fmoc deprotection during my synthesis?
Several methods can be employed to detect incomplete Fmoc removal:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs light around 301-312 nm.[1][3] Automated peptide synthesizers often monitor this absorbance to ensure the deprotection reaction goes to completion.[3][4] A significantly lower or absent absorbance reading can indicate a problem.
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a rapid test to detect free primary amines. A positive result (blue beads) indicates successful deprotection, while a negative result (yellow beads) suggests the Fmoc group is still attached.[2] However, this test is not reliable for N-terminal proline residues.[3]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another colorimetric test for detecting primary amines.[3]
-
Chloranil Test: This test is used for detecting secondary amines, such as N-terminal proline.[3]
-
-
Mass Spectrometry (MS): Analysis of a small, cleaved sample of the crude peptide by mass spectrometry can confirm the presence of the Fmoc group. Incomplete deprotection will result in a mass addition of 222.24 Da to the expected peptide mass.[5]
Troubleshooting Guides
If you suspect incomplete Fmoc deprotection, consider the following troubleshooting strategies and optimized protocols.
Strategy 1: Modification of Standard Deprotection Protocol
For difficult sequences, the standard deprotection protocol may be insufficient. The following modifications can be implemented:
-
Extended Deprotection Time: Increase the reaction time of the deprotection step. For a standard 20% piperidine in DMF solution, extending the time from the typical 5-20 minutes to 30 minutes or longer can be effective.[5]
-
Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of the deprotecting agent for a second treatment.[5] This ensures a higher concentration of the active base is present to drive the reaction to completion.
Strategy 2: Use of a Stronger Base
For particularly challenging residues, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly improve deprotection efficiency.[4][5][6]
-
DBU Cocktail: DBU is often used in combination with piperidine. DBU is a more potent deprotecting agent, while piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[4][5] A common formulation is 2% DBU and 2% piperidine in DMF.[5]
Caution: DBU is a very strong base and may promote side reactions, such as aspartimide formation.[4] Its use should be carefully considered and optimized.
Data Presentation: Comparison of Deprotection Reagents
The following table summarizes the relative efficiency of different deprotection cocktails for sterically hindered residues.
| Deprotection Cocktail | Concentration | Typical Reaction Time | Relative Efficiency | Notes |
| Piperidine in DMF | 20% (v/v) | 5-20 min | Standard | May be insufficient for bulky residues.[1][5] |
| Piperidine in DMF | 20% (v/v) | 30+ min | Improved | Extended time can enhance deprotection.[5] |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (v/v) | 5-15 min | High | Very effective for hindered residues, but use with caution due to potential side reactions.[4][5] |
| Morpholine in DMF | 50% (v/v) | 30-60 min | Mild | Often used for sensitive glycopeptides.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 10-20 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.[1]
Protocol 2: Double Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.
-
Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[1]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 3: DBU-Mediated Deprotection for Highly Hindered Residues
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of DBU and piperidine before proceeding to the next coupling step.[5]
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Logic for selecting an appropriate Fmoc deprotection protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-S-3-amino-4,4-diphenyl-butyric acid Coupling
Welcome to the technical support center for optimizing the coupling of Fmoc-S-3-amino-4,4-diphenyl-butyric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary challenge arises from significant steric hindrance. The bulky diphenylmethyl group on the β-carbon physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This can lead to slow reaction kinetics, incomplete coupling, and lower overall peptide yield.
Q2: What are the common problems encountered when coupling this amino acid?
A2: Researchers frequently report the following issues:
-
Low Coupling Efficiency: Standard coupling protocols may result in a low yield of the desired peptide, with unreacted free amines remaining on the resin.
-
Incomplete Reactions: The reaction may stall before all available amino groups have reacted, leading to deletion sequences.
-
Aggregation: The presence of the bulky, hydrophobic diphenyl group can contribute to peptide chain aggregation on the solid support, further hindering reagent access.
Q3: Are there any specific safety precautions to consider when working with the recommended coupling reagents?
A3: Yes. Many coupling reagents, such as HATU, HBTU, and COMU, can be sensitizers or irritants. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
Guide 1: Low Coupling Efficiency
Problem: After a standard coupling cycle, a significant amount of unreacted amine is detected (e.g., via a positive Kaiser test).
Possible Causes & Solutions:
-
Insufficient Reaction Time: The steric bulk of this compound necessitates longer reaction times compared to standard amino acids.
-
Solution: Extend the coupling time significantly. While standard couplings are often complete within 1-2 hours, for this amino acid, an initial extension to 4-6 hours is recommended. In particularly difficult cases, overnight coupling may be necessary.[1]
-
-
Inadequate Activation: The choice of coupling reagent is critical for activating the sterically hindered carboxylic acid.
-
Solution: Employ a more potent activating agent. Onium salt-based reagents are generally preferred for sterically hindered amino acids. Consider switching from standard carbodiimide reagents (like DIC) to HATU, HBTU, or COMU.
-
-
Suboptimal Temperature: The activation energy for the coupling reaction may be high due to steric hindrance.
-
Solution: Cautiously increase the reaction temperature. Raising the temperature to 35-50°C can enhance the reaction rate. However, this should be done with care, as elevated temperatures can increase the risk of racemization.[2] Monitor the chiral purity of your peptide if you choose this option.
-
Guide 2: Incomplete Coupling and Presence of Deletion Sequences
Problem: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the peptide sequence lacking the this compound residue.
Possible Causes & Solutions:
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing access of the activated amino acid.
-
Solution 1: Incorporate a "capping" step after the initial coupling attempt. This involves acetylating any unreacted amines with a reagent like acetic anhydride. This prevents the formation of deletion sequences, although it terminates those peptide chains.
-
Solution 2: Consider using a resin with a lower loading capacity or a more flexible linker to reduce inter-chain interactions.
-
-
Ineffective Double Coupling: Simply repeating the same coupling protocol may not be sufficient to drive the reaction to completion.
-
Solution: If performing a double coupling, consider changing the coupling reagent for the second coupling. For example, if the first coupling was with HBTU, the second could be performed with HATU, which is generally more reactive.
-
Data Presentation: Recommended Starting Conditions for Difficult Couplings
The following tables provide recommended starting points for optimizing the coupling of this compound. These are based on general protocols for sterically hindered amino acids and should be adapted based on your specific sequence and experimental observations.
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activator Base | Typical Equivalents (AA:Reagent:Base) | Recommended Initial Reaction Time | Notes |
| HATU | DIPEA or Collidine | 1 : 0.95 : 2 | 2 - 4 hours | Highly effective for hindered couplings, can reduce racemization compared to HBTU. |
| HBTU | DIPEA or Collidine | 1 : 0.95 : 2 | 2 - 4 hours | A robust and widely used reagent, generally more cost-effective than HATU. |
| COMU | DIPEA or Collidine | 1 : 0.95 : 2 | 2 - 4 hours | High coupling efficiency, similar to HATU, with an improved safety and solubility profile. |
| DIC/HOBt | N/A | 1 : 1 : 1 | 4 - 12 hours | A more traditional and cost-effective option, but may require significantly longer reaction times for hindered residues. |
Table 2: Recommended Temperature and Time Modifications
| Condition | Standard Coupling | Recommended for this compound |
| Temperature | Room Temperature (20-25°C) | Room Temperature to 50°C (monitor for racemization) |
| Single Coupling Time | 1 - 2 hours | 4 - 12 hours (overnight for very difficult contexts) |
| Double Coupling Time | 2 x 1 hour | 2 x (2 - 4 hours) |
Experimental Protocols
Protocol 1: Standard Coupling with HATU
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Activation: Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative method like the Kaiser test.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF.
Protocol 2: Capping of Unreacted Amines
-
Washing: Following the coupling reaction, wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
Visualizations
Caption: A typical workflow for coupling sterically hindered amino acids like this compound.
Caption: A decision tree for troubleshooting low coupling efficiency with this compound.
References
preventing racemization of Fmoc-S-3-amino-4,4-diphenyl-butyric acid during activation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization of Fmoc-S-3-amino-4,4-diphenyl-butyric acid during the critical activation step in peptide synthesis. Due to its significant steric hindrance, this amino acid derivative is particularly susceptible to loss of stereochemical integrity. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful incorporation of this challenging building block into your peptide sequences.
Troubleshooting Guide
Encountering racemization during your experiments can be a significant setback. This guide will help you diagnose and resolve common issues.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-isomer detected in the final peptide. | Use of a highly activating coupling reagent without appropriate additives. | Switch to a coupling reagent known for low racemization, such as COMU or DEPBT. Always use additives like OxymaPure or HOAt.[1] |
| The base used for activation is too strong or not sterically hindered. | Replace strong bases like DIPEA with a weaker, more sterically hindered base such as sym-collidine or 2,4,6-trimethylpyridine (TMP).[1] | |
| Prolonged activation time or elevated temperature. | Minimize the pre-activation time to 1-5 minutes before adding the activated amino acid to the resin.[2] Perform the coupling at a lower temperature, for instance, 0°C to room temperature. | |
| Inappropriate solvent choice. | While DMF and NMP are common, consider using a less polar solvent if compatible with your resin and other reagents, as more polar solvents can sometimes favor racemization.[1][2] | |
| Incomplete coupling of the sterically hindered amino acid. | Insufficient activation or reactivity of the coupling agent. | For sterically hindered amino acids, more potent coupling reagents like HATU or COMU are often necessary.[3] Ensure optimal stoichiometry of reagents. |
| Steric hindrance impeding access to the coupling site. | Increase the coupling time and monitor the reaction progress carefully using a ninhydrin test. Consider a double coupling strategy. |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both its enantiomers (in this case, the S- and R-isomers). In peptide synthesis, this leads to the formation of diastereomeric peptide impurities that can be difficult to separate and may have altered biological activity.[4] this compound is particularly prone to racemization due to the steric bulk of the diphenylmethyl group at the β-carbon, which can influence the acidity of the α-proton and the stability of racemization-prone intermediates.
Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?
A2: The most common mechanism is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the Fmoc-amino acid can cyclize to form this planar intermediate. The α-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can occur from either face of the planar intermediate, resulting in a mixture of S- and R-isomers.[1]
Q3: Which coupling reagents are best for minimizing racemization of sterically hindered amino acids?
A3: For sterically hindered amino acids, coupling reagents that generate less reactive, more stable active esters are preferred to minimize the lifetime of the highly reactive species that can lead to oxazolone formation. Uronium/aminium salts like COMU (1-cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and phosphonium salts like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are highly recommended as they have been shown to be very effective in suppressing racemization during challenging coupling reactions.[3][5]
Q4: How does the choice of base affect racemization?
A4: The base plays a crucial role in the activation step, but it can also promote racemization by abstracting the α-proton. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization. It is advisable to use weaker or more sterically hindered bases such as N-methylmorpholine (NMM), sym-collidine, or 2,4,6-trimethylpyridine (TMP) to minimize this side reaction.[1][5]
Q5: What is the role of additives like OxymaPure and HOAt?
A5: Additives such as OxymaPure (ethyl cyano(hydroxyimino)acetate) and HOAt (1-hydroxy-7-azabenzotriazole) are essential for suppressing racemization. They react with the activated amino acid to form an active ester that is more stable and less prone to cyclizing into an oxazolone. These additives are more effective at preventing racemization than the traditionally used HOBt (1-hydroxybenzotriazole).[1]
Data Presentation: Impact of Coupling Reagents and Additives on Racemization
The following tables summarize the effect of different coupling reagents and additives on the extent of racemization for representative amino acids. While specific data for this compound is not available in the literature, these tables provide a strong indication of the best conditions to employ.
Table 1: Comparison of Coupling Additives on Racemization
| Additive | Coupling Reagent | % D-Isomer Formation |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
| Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[1] |
Table 2: Racemization of Fmoc-His(Trt)-OH with Different Activation Methods
| Coupling Reagent/Base | Pre-activation Time (min) | % Racemization |
| HCTU/6-Cl-HOBt/DIPEA | 0 | 1.0% |
| HCTU/6-Cl-HOBt/DIPEA | 5 | 7.8% |
| This data highlights the significant impact of pre-activation time on racemization.[6] |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound
This protocol is designed to minimize racemization during the coupling of the sterically hindered this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Resin with a free N-terminal amine
-
Coupling reagent: COMU or HATU
-
Additive: OxymaPure or HOAt
-
Base: sym-collidine or 2,4,6-trimethylpyridine (TMP)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminal Fmoc group is present, deprotect using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Activation: Add COMU (3-5 equivalents) to the amino acid solution.
-
Base Addition: Add sym-collidine (6-10 equivalents) to the activation mixture.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Immediately add the activation mixture to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the completion of the coupling reaction using a Kaiser test or other appropriate method. If the coupling is incomplete, a second coupling can be performed.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and then methanol. Dry the resin under vacuum.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general method to determine the enantiomeric purity of the activated amino acid after cleavage from the resin.
Materials:
-
Peptide containing the incorporated S-3-amino-4,4-diphenyl-butyric acid residue
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Chiral HPLC column (e.g., polysaccharide-based chiral stationary phases)[7]
-
HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Peptide Cleavage: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail.
-
Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet.
-
Dissolution: Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile).
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the peptide sample.
-
Run the HPLC method using an isocratic or gradient elution profile to separate the diastereomeric peptides. The mobile phase will typically consist of a mixture of an organic modifier (like acetonitrile) and an aqueous buffer containing an acidic additive (like 0.1% TFA).[7]
-
Detect the peptides using a UV detector (e.g., at 220 nm).
-
-
Quantification: Integrate the peak areas of the desired diastereomer and the undesired diastereomer to determine the percentage of racemization.
Visualizations
Caption: Mechanism of Racemization via Oxazolone Formation.
Caption: Recommended workflow for coupling sterically hindered amino acids.
Caption: A logical flowchart for troubleshooting racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
dealing with poor solubility of peptides containing diphenylalanine
Welcome to the technical support center for researchers working with diphenylalanine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of these peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My diphenylalanine-containing peptide won't dissolve in aqueous buffers. What should I do first?
A1: The first step is to assess the overall charge of your peptide to determine the appropriate type of solvent. Diphenylalanine itself is a hydrophobic amino acid, which significantly contributes to the poor water solubility of peptides containing it.[1][2] The self-assembly of diphenylalanine residues is a primary cause of aggregation and low solubility.[2][3][4][5]
Here is a systematic approach to solubilization:
-
Determine the Peptide's Net Charge: Calculate the net charge of your peptide at a neutral pH (around 7).[6][7]
-
Assign a value of +1 for each basic residue (Lysine, Arginine, Histidine) and the N-terminus.
-
Assign a value of -1 for each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.
-
-
Initial Solubility Test: Always start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[7][8]
-
pH Adjustment: Based on the net charge, adjust the pH of your solvent.[1][9]
-
Organic Co-solvents: If pH adjustment is insufficient, introduce a small amount of an organic co-solvent.[1] Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices for hydrophobic peptides.[1][11] Start with a small volume (e.g., 10-50 µL) to dissolve the peptide, and then slowly add your aqueous buffer to the desired concentration. Be cautious as high concentrations of organic solvents may not be compatible with all experimental assays.[1]
Q2: What are the best practices for handling and dissolving hydrophobic peptides like those containing diphenylalanine?
A2: Handling hydrophobic peptides requires care to prevent aggregation and ensure accurate concentrations.
-
Initial Testing: Always test the solubility of a small aliquot of the peptide before dissolving the entire sample.[7][9]
-
Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[1][9] Use a sonication bath and cool the sample on ice intermittently to prevent heating.[9]
-
Vortexing: Vortex the solution after each addition of solvent.[1]
-
Temperature: Gentle warming can sometimes improve solubility, but be cautious as excessive heat can degrade the peptide.[1][12][13][14]
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material, which could interfere with your experiments.[1]
Q3: Can I predict the solubility of my diphenylalanine peptide before synthesis?
A3: While precise prediction is challenging, several computational tools and general rules can provide an estimation.[15]
-
Sequence-Based Prediction: Tools like CamSol-PTM can predict the intrinsic solubility of peptides, including those with non-canonical amino acids.[16][17] Other deep learning models also show good performance in predicting the solubility of short peptides.[18]
-
Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is a key determinant.[1] Peptides with a high percentage of hydrophobic residues are likely to have poor aqueous solubility.[15][19]
-
Peptide Length: Longer peptides often exhibit lower solubility than shorter ones.[1]
Q4: How does pH affect the solubility and self-assembly of diphenylalanine peptides?
A4: pH plays a critical role in the solubility of diphenylalanine-containing peptides by influencing their charge state and their tendency to self-assemble. The ionization state of acidic and basic side chains, as well as the N- and C-termini, is pH-dependent.[20]
-
At the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero, as this promotes aggregation.
-
Away from the pI: Adjusting the pH away from the pI increases the net charge, leading to greater electrostatic repulsion between peptide molecules and improved solubility.
-
Self-Assembly: The self-assembly of diphenylalanine peptides into nanostructures like nanotubes and fibrils is also influenced by pH, which affects the electrostatic interactions that govern the morphology of the aggregates.[20][21][22]
Q5: Can I use salts to improve the solubility of my peptide?
A5: The effect of salt on peptide solubility is complex and can result in either "salting in" (increased solubility) or "salting out" (decreased solubility).[23][24]
-
Salting In: At low to moderate concentrations, salts can increase solubility by shielding charged groups on the peptide, reducing intermolecular attractions and promoting interaction with the solvent.[23]
-
Salting Out: At high concentrations, salts can decrease solubility by competing for water molecules, leading to increased hydrophobic interactions between peptide molecules and causing them to aggregate and precipitate.[23][25] The specific effect depends on the salt used, following the Hofmeister series.[25][26] High concentrations of sodium ions have been shown to decrease the solubility of certain peptides by disrupting stabilizing intramolecular interactions.[27]
Data Presentation
Table 1: Recommended Solvents for Peptides Based on Net Charge
| Peptide Type (Net Charge) | Primary Solvent | Secondary/Alternative Solvents |
| Basic (Positive) | Sterile Water | 10-30% Acetic Acid, 0.1% Trifluoroacetic Acid (TFA)[8][10] |
| Acidic (Negative) | Sterile Water | 0.1M Ammonium Bicarbonate, 1% Ammonium Hydroxide[6][10] |
| Neutral/Hydrophobic | Small amount of Organic Solvent | DMSO, DMF, Acetonitrile, Methanol, Isopropanol[1][8][11] |
Table 2: Common Co-solvents and Their Recommended Usage
| Co-solvent | Recommended for | Cautions |
| DMSO | Highly hydrophobic peptides[1] | May oxidize peptides containing Met or Cys; generally, use ≤1% in final cell-based assays.[1] |
| DMF | Hydrophobic peptides, especially those with Met or Cys[8] | Can be toxic to cells at higher concentrations. |
| Acetonitrile | Hydrophobic peptides | Often used in HPLC; compatibility with the final application should be checked.[1] |
| Isopropanol/Ethanol | Hydrophobic peptides | Less denaturing than other organic solvents, but also less effective for highly insoluble peptides.[1] |
Experimental Protocols
Protocol 1: General Method for Solubility Testing of a Diphenylalanine-Containing Peptide
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[9] Briefly centrifuge the vial to collect all the powder at the bottom.[9]
-
Initial Test with Water: Add a small, measured amount of sterile distilled water to a small aliquot of the peptide (e.g., 0.1 mg). Vortex the sample.
-
pH Adjustment (if necessary):
-
If the peptide is basic and did not dissolve in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
If the peptide is acidic and did not dissolve in water, add 0.1M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvent Test (if necessary):
-
If the peptide is neutral/hydrophobic or did not dissolve with pH adjustment, take a fresh aliquot.
-
Add a minimal amount of DMSO or DMF (e.g., 10 µL) and vortex.
-
Once dissolved, slowly add the desired aqueous buffer to the peptide-organic solvent mixture, vortexing continuously. Stop if the solution becomes cloudy, as this indicates the solubility limit has been reached.
-
-
Physical Assistance: If the peptide is still not fully dissolved, use a bath sonicator for 5-10 minutes, placing the sample on ice intermittently to prevent overheating.[9]
-
Final Preparation: Before use in an experiment, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble aggregates.[1] Carefully transfer the supernatant to a new tube.
Protocol 2: Chemical Modification to Enhance Solubility
For persistently insoluble peptides, chemical modification can be a powerful strategy.
-
Pegylation: The addition of polyethylene glycol (PEG) chains can significantly increase the hydrophilicity and solubility of a peptide.[1][28][29] This is typically done during solid-phase peptide synthesis by incorporating a PEGylated amino acid or by post-synthetic modification.
-
Addition of Charged Residues: Incorporating charged amino acids (e.g., Lys, Arg, Asp, Glu) into the peptide sequence can increase its overall polarity and aqueous solubility.
-
Site-Specific Modification: N-terminal modification with small, charged molecules like betaine has been shown to reduce aggregation and improve solubility without significantly affecting the peptide's structure or function.[30][31]
Visualizations
Caption: A flowchart for systematically troubleshooting the poor solubility of diphenylalanine-containing peptides.
Caption: The process of self-assembly in diphenylalanine peptides leading to the formation of nanostructures and poor solubility.
References
- 1. jpt.com [jpt.com]
- 2. Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00510C [pubs.rsc.org]
- 3. Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembly and application of diphenylalanine-based nanostructures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Self-assembly and application of diphenylalanine-based nanostructures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. biobasic.com [biobasic.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Peptide Solubility Prediction [novoprolabs.com]
- 19. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 20. Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 21. Controlling self-assembly of diphenylalanine peptides at high pH using heterocyclic capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. goldbio.com [goldbio.com]
- 24. Salt Effects on Surface Tethered Peptides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. pubs.aip.org [pubs.aip.org]
- 27. researchgate.net [researchgate.net]
- 28. News - Overview of chemical modification of peptides [gtpeptide.com]
- 29. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Increasing solubility of proteins and peptides by site-specific modification with betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis with Fmoc-S-3-amino-4,4-diphenyl-butyric acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for solid-phase peptide synthesis (SPPS) involving the sterically hindered amino acid, Fmoc-S-3-amino-4,4-diphenyl-butyric acid.
Frequently Asked Questions (FAQs)
Q1: Which resin is most suitable for the initial attachment of the bulky this compound?
A1: The choice of resin is critical due to the significant steric hindrance of this compound. For peptides with a C-terminal carboxylic acid, 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[1][2][3] Its key advantages in this context are:
-
Mild Cleavage Conditions: Peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., 1-5% TFA in DCM), which preserves acid-sensitive side-chain protecting groups on other amino acids in the sequence.[1][2]
-
Reduced Racemization: Attachment of the first amino acid to 2-CTC resin proceeds with minimal risk of racemization.[1][4]
-
Inhibition of Side Reactions: The steric bulk of the trityl linker helps to suppress side reactions such as diketopiperazine formation.[1][5]
While Wang resin is also used for generating C-terminal acids, loading sterically hindered amino acids onto it can be challenging and may require more forcing conditions that increase the risk of racemization.[6][7]
For peptides with a C-terminal amide, Rink Amide resin is a standard choice. However, for particularly demanding syntheses involving bulky residues, Sieber Amide resin may be advantageous as it is considered less sterically hindered, potentially allowing for more efficient loading.[8]
Q2: I am observing low coupling efficiency when incorporating this compound into my peptide sequence. What can I do to improve the yield?
A2: Low coupling efficiency is a common challenge with sterically hindered amino acids.[9] Several strategies can be employed to improve the outcome:
-
Use a More Potent Coupling Reagent: Standard carbodiimide activators like DIC/HOBt may be insufficient. Switch to more powerful phosphonium or aminium/uronium salt-based reagents such as HATU, HBTU, or PyBOP .[9] These are known to be more effective for difficult couplings.
-
Perform a Double Coupling: After the initial coupling reaction, repeat the step with fresh reagents to drive the reaction to completion and minimize the formation of deletion sequences.[9]
-
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 4 hours or overnight) can be beneficial. Additionally, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome the kinetic barrier, though this should be done with caution to avoid potential side reactions.[9]
-
Optimize Solvent Choice: While DMF is standard, using alternative solvents or mixtures can sometimes improve solvation and reduce peptide aggregation, which can contribute to poor coupling. N-Methyl-2-pyrrolidone (NMP) is a common alternative.
Q3: What are the recommended cleavage conditions for a peptide containing S-3-amino-4,4-diphenyl-butyric acid synthesized on 2-CTC resin?
A3: For peptides on 2-CTC resin where you want to retain side-chain protecting groups (for fragment condensation, for example), very mild cleavage cocktails are effective. A common cocktail is a mixture of acetic acid/trifluoroethanol (TFE)/DCM (e.g., in a 1:2:7 ratio) .[10] Cleavage can also be achieved with very low concentrations of TFA in DCM (e.g., 1-5%).[2]
For final cleavage and deprotection of the entire peptide, a standard cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is typically used. The bulky diphenylmethyl group is not expected to undergo side reactions that would necessitate special scavengers, but TIS is included to scavenge any carbocations generated from other protecting groups or the linker.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading of First Amino Acid on Resin | 1. Steric hindrance of this compound.2. Insufficient activation of the amino acid.3. Incomplete swelling of the resin. | 1. Use 2-Chlorotrityl chloride resin for easier loading.2. Employ a more potent coupling reagent (e.g., HATU, HBTU).3. Increase the amount of coupling reagent and amino acid (e.g., 3-5 equivalents).4. Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM for polystyrene resins) before loading.[11] |
| Incomplete Cleavage from the Resin | 1. Steric hindrance around the ester/amide linkage.2. Insufficient cleavage time or TFA concentration.3. Peptide aggregation on the resin. | 1. Increase the cleavage reaction time (e.g., from 2 hours to 4 hours).2. For very resistant peptides, a stronger cleavage cocktail may be needed, but this should be tested on a small scale first.3. Ensure the resin is well-suspended in the cleavage cocktail to allow for complete access of the reagents. |
| Presence of Deletion Sequences in Final Product | 1. Incomplete Fmoc deprotection in the preceding cycle.2. Incomplete coupling of the bulky amino acid. | 1. Extend the Fmoc deprotection time or perform a double deprotection.2. Implement a double coupling protocol for the this compound residue.3. Use a more potent coupling reagent. |
| Unexpected Side Products | 1. Diketopiperazine formation if the bulky amino acid is at the C-terminus or penultimate position.2. Aspartimide formation if an Asp residue is present in the sequence.[12] | 1. Using a bulky resin like 2-CTC can help minimize diketopiperazine formation.[5]2. If aspartimide formation is a concern, consider using protecting groups designed to minimize this side reaction on the relevant Asp residue. |
Quantitative Data Summary
| Resin Type | Typical Loading Capacity (mmol/g) | Expected Crude Purity | Typical Overall Yield | Key Advantage for Bulky Amino Acids |
| 2-Chlorotrityl Chloride Resin | 0.3 - 1.6+[7] | Generally High | High | Mild cleavage conditions; reduced racemization and side reactions.[1][7] |
| Wang Resin | 0.3 - 1.0[7] | Moderate to High | Moderate | Standard for C-terminal acids, but loading can be difficult.[7][13] |
| Rink Amide Resin | 0.3 - 1.0[7] | Moderate to High | Moderate | Standard for C-terminal amides.[7][14] |
| Sieber Amide Resin | Variable | Moderate to High | Moderate | Less sterically hindered than Rink Amide, potentially better for bulky residues.[8] |
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1g of 2-chlorotrityl chloride resin (e.g., 1.2 mmol/g substitution) in anhydrous DCM (10 mL/g of resin) for 30-60 minutes in a reaction vessel.
-
Amino Acid Solution Preparation: In a separate vial, dissolve 2 equivalents of this compound (relative to the resin substitution) in anhydrous DCM. Add 4 equivalents of diisopropylethylamine (DIPEA).
-
Coupling: Drain the DCM from the swollen resin and add the amino acid/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any remaining active sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Double Coupling of this compound During Peptide Elongation
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
First Coupling:
-
In a separate vial, pre-activate 3 equivalents of this compound with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
-
Second Coupling: Repeat step 3 (First Coupling).
-
Final Washing: Drain the second coupling solution and wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection cycle.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc SPPS Linkers [sigmaaldrich.com]
- 4. Amino Acids Attached to 2-Chlorotrityl Resin | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 5. chempep.com [chempep.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Fmoc-S-3-amino-4,4-diphenyl-butyric acid in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize deletion sequences when using the sterically hindered amino acid, Fmoc-S-3-amino-4,4-diphenyl-butyric acid, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid in SPPS?
This compound is a derivative of alanine containing a bulky diphenylmethyl group on the β-carbon.[1] This significant steric hindrance around the amine group makes it challenging to achieve complete and efficient coupling to the growing peptide chain during solid-phase peptide synthesis (SPPS).[2][3] Incomplete coupling reactions are a primary cause of deletion sequences, where the intended amino acid is missing from the final peptide.
Q2: What are the primary causes of deletion sequences when using this compound?
The primary cause of deletion sequences is incomplete coupling of the bulky amino acid to the N-terminus of the peptide chain attached to the solid support. This can be attributed to several factors:
-
Steric Hindrance: The bulky diphenylmethyl side chain physically obstructs the approach of the activated carboxyl group to the terminal amine of the peptide chain.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, making the N-terminus less accessible for coupling.[4]
-
Suboptimal Coupling Conditions: Standard coupling protocols may not be sufficiently reactive to overcome the steric barrier presented by this amino acid.
Q3: How can I monitor the completion of the coupling reaction for this amino acid?
Standard colorimetric tests like the Kaiser test can be used to detect the presence of free primary amines on the resin. However, for sterically hindered residues, these tests can sometimes yield false negatives. A negative Kaiser test (indicating no free amines) might not always guarantee a complete coupling. It is advisable to perform a test cleavage of a small amount of resin and analyze the resulting peptide fragment by mass spectrometry to confirm the successful incorporation of the bulky amino acid.
Troubleshooting Guide: Minimizing Deletion Sequences
This guide provides strategies to improve the coupling efficiency of this compound and reduce the occurrence of deletion sequences.
Issue 1: Incomplete Coupling Leading to Deletion Sequences
Solution A: Optimize Coupling Reagents and Conditions
The choice of coupling reagent is critical. For sterically hindered amino acids, more potent activating reagents are recommended.
| Coupling Reagent | Activation Principle | Recommended Usage |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms a highly reactive OAt-ester. | Highly recommended for hindered amino acids. Use in combination with a non-nucleophilic base like DIPEA.[5] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms a reactive OBt-ester. | A good alternative to HATU, often used with HOBt and DIPEA.[6] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium salt-based activation. | Effective for difficult couplings, though may be slightly less potent than HATU for severely hindered residues.[4] |
Solution B: Employ Double Coupling and Extended Reaction Times
-
Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated this compound. This second coupling step significantly increases the probability of acylating all available N-terminal amines.[7][8]
-
Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the sluggish reaction to completion.[7]
Solution C: Increase Reagent Concentration
Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the reaction rate by promoting more frequent molecular collisions.[7]
Issue 2: Peptide Aggregation Hindering Coupling
Solution: Utilize Aggregation-Disrupting Strategies
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before coupling can help disrupt secondary structures and improve the accessibility of the N-terminus.[4]
-
Specialized Solvents: In severe cases of aggregation, using a solvent mixture like DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate can enhance solvation and reduce aggregation.[4]
-
Microwave-Assisted SPPS: Microwave energy can accelerate coupling reactions and help overcome aggregation-related difficulties by providing localized heating.[2]
Experimental Protocols
Protocol 1: Double Coupling Protocol for this compound using HATU
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
First Coupling:
-
In a separate vessel, pre-activate a 3-5 fold molar excess of this compound with a slightly less than equimolar amount of HATU (e.g., 0.95 eq relative to the amino acid) and a 2-fold molar excess of DIPEA in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3x).
-
Second Coupling:
-
Repeat step 4 to prepare a fresh solution of activated amino acid.
-
Add the fresh solution to the resin and react for another 2-4 hours.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Monitoring: Perform a Kaiser test. If the test is positive, consider a third coupling or capping. For definitive confirmation, perform a test cleavage and MS analysis.
Visualizations
Caption: Workflow for double coupling of sterically hindered amino acids.
Caption: Logic diagram for troubleshooting deletion sequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Hydrophobic Unnatural Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides containing hydrophobic unnatural amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing hydrophobic unnatural amino acids difficult to purify?
A1: The inclusion of hydrophobic unnatural amino acids significantly increases the overall hydrophobicity of a peptide, leading to several challenges. These peptides have a strong tendency to self-associate and form aggregates, which can result in poor solubility in common purification solvents.[1][2] This aggregation can lead to issues such as low recovery, poor peak shape, and even complete loss of the product during purification.[3][4] Furthermore, their increased hydrophobicity can cause strong interactions with the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC), leading to broad peaks and difficult elution.[5][6]
Q2: What is the most common method for purifying hydrophobic peptides?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used technique for purifying peptides, including those with hydrophobic unnatural amino acids.[7][] This method separates peptides based on their hydrophobicity, offering high resolution.[9] However, the conditions often need to be optimized to overcome the challenges associated with these highly hydrophobic molecules.[3][10]
Q3: How can I improve the solubility of my hydrophobic peptide before purification?
A3: Improving solubility is a critical first step. It is recommended to perform small-scale solubility trials with various solvents.[11] Strong organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), isopropanol, or acetonitrile are often necessary to dissolve highly hydrophobic peptides.[3][][12] For RP-HPLC, the peptide should ideally be dissolved in the initial mobile phase or a solvent that is miscible with it.[3] In some cases, adding a small amount of acid, like formic acid or acetic acid, can help to improve solubility.[13]
Q4: Are there alternatives to RP-HPLC for purifying very difficult hydrophobic peptides?
A4: Yes, for extremely hydrophobic peptides that are difficult to purify by RP-HPLC, other techniques can be employed. One effective method is precipitation.[14] This takes advantage of the peptide's low solubility in aqueous solutions. The crude peptide can be precipitated from an organic solution by adding water, and then washed to remove scavengers and other impurities.[14] Other chromatographic techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used as initial or orthogonal purification steps, but RP-HPLC is often still required for the final polishing step.[15][16]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
Q: My peptide shows significant peak tailing or broadening during RP-HPLC purification. What are the causes and how can I resolve this?
A: Poor peak shape is a common problem when purifying hydrophobic peptides. The primary causes and troubleshooting steps are outlined below.
-
Cause 1: Peptide Aggregation: Hydrophobic peptides tend to aggregate, leading to broad and tailing peaks.[3]
-
Solution:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can disrupt aggregates and improve peak shape.[3][10]
-
Use Organic Solvents for Dissolution: Ensure the peptide is fully dissolved in a strong organic solvent like DMSO or isopropanol before injection.[3]
-
Add Chaotropic Agents: In some cases, adding chaotropic agents to the mobile phase can help reduce aggregation, but this may require careful optimization and consideration of downstream applications.[1]
-
-
-
Cause 2: Secondary Interactions with the Stationary Phase: Unwanted interactions between the peptide and free silanol groups on silica-based columns can cause tailing.[3]
-
Solution:
-
Optimize Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that masks silanol interactions. Ensure a sufficient concentration (typically 0.1%) is present in both mobile phases.[3][7] If TFA is not providing good results, consider other ion-pairing reagents like difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA).[3][]
-
-
-
Cause 3: Inappropriate Gradient Slope: A steep gradient may not allow for proper interaction and elution, leading to broad peaks.
-
Solution:
-
Shallow Gradient: After an initial scouting run with a broad gradient to determine the approximate elution point, use a shallower gradient around that point to improve resolution and peak shape.[3]
-
-
Issue 2: Low Peptide Recovery After Purification
Q: I am experiencing low recovery of my hydrophobic peptide after RP-HPLC. What are the potential reasons and solutions?
A: Low recovery is a significant issue, often stemming from the peptide's "stickiness" and solubility problems.
-
Cause 1: Poor Solubility in Injection Solvent: If the peptide is not fully dissolved before injection, it can precipitate on the column, leading to low recovery.
-
Cause 2: Irreversible Adsorption to the Column: The high hydrophobicity can lead to strong, sometimes irreversible, binding to the stationary phase.
-
Solution:
-
Change Stationary Phase: If using a C18 column, consider switching to a less hydrophobic stationary phase like C8 or C4.[6][]
-
Increase Organic Modifier Strength: For highly retentive peptides, using a stronger organic modifier in the mobile phase, such as n-propanol or isopropanol in addition to acetonitrile, can improve recovery.[11]
-
-
-
Cause 3: Adsorption to HPLC System Components: Peptides can adsorb to metallic surfaces within the HPLC system.
-
Solution:
-
Passivate the System: Passivating the HPLC system with a strong acid can help minimize this issue. Using a biocompatible (PEEK) HPLC system is also a good option.[3]
-
-
Issue 3: Peptide Aggregation and Precipitation During Synthesis and Purification
Q: My peptide, which contains hydrophobic unnatural amino acids, is aggregating and precipitating during solid-phase peptide synthesis (SPPS) and subsequent purification attempts. What can I do?
A: Aggregation is a major hurdle for these types of peptides, both on-resin and in solution.
-
During SPPS:
-
Signs of On-Resin Aggregation: Poor resin swelling, slow or incomplete Fmoc-deprotection, and incomplete coupling reactions are indicators of aggregation.[2]
-
Solutions:
-
Switch Solvents: Change the synthesis solvent from DMF to NMP, or add a small amount of DMSO to DMF to improve solvation and disrupt aggregation.[1][12]
-
Incorporate Disrupting Elements: Introducing pseudoprolines or depsipeptides into the peptide backbone can disrupt the hydrogen bonding that leads to aggregation.[1]
-
Use a Different Resin: Switching to a low-substitution resin or a resin like TentaGel can be beneficial.[1]
-
-
-
During Purification:
-
Solutions for Aggregation in Solution:
-
Solvent Choice: As mentioned, using strong organic solvents for dissolution is crucial.[][12]
-
pH Adjustment: The pH of the solution can significantly impact a peptide's net charge and solubility. Moving the pH away from the peptide's isoelectric point (pI) can increase solubility.[4][17] For acidic peptides, a slightly basic solution might help, while basic peptides may dissolve better in a slightly acidic solution.[]
-
Alternative Purification Strategy: If aggregation in solution is severe, consider precipitation as a purification method instead of RP-HPLC.[14]
-
-
Quantitative Data Summary
Table 1: RP-HPLC Mobile Phase Modifiers and Their Effects
| Modifier | Typical Concentration | Purpose | Considerations |
| Trifluoroacetic Acid (TFA) | 0.1% | Ion-pairing agent, improves peak shape.[3][7] | Can be difficult to remove completely; may interfere with some biological assays. |
| Formic Acid (FA) | 0.1% | MS-compatible ion-pairing agent. | May result in broader peaks compared to TFA.[3] |
| Acetonitrile (ACN) | Varies (Gradient) | Primary organic modifier for elution.[7] | May not be a strong enough solvent for very hydrophobic peptides. |
| Isopropanol / n-Propanol | Varies | Stronger organic modifiers to elute highly hydrophobic peptides.[11] | Higher viscosity can lead to higher backpressure. |
| Dimethyl Sulfoxide (DMSO) | Small % in sample | Aids in dissolving highly insoluble peptides.[3][6] | Can cause a large solvent front peak in the chromatogram. |
Table 2: General RP-HPLC Gradient Recommendations for Hydrophobic Peptides
| Run Type | Gradient Slope | Purpose |
| Scouting Run | Broad (e.g., 5-95% B over 30 min) | To determine the approximate elution time of the peptide.[3] |
| Optimization Run | Shallow (e.g., 1% B/min or less) | To improve resolution and peak shape around the elution point.[3][6] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
-
Peptide Solubilization:
-
Attempt to dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
If insoluble, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or isopropanol, and then dilute with the initial mobile phase. Ensure the final concentration of the strong solvent is low enough to allow the peptide to bind to the column.[3][11]
-
-
Scouting Run:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Flow Rate: 1 mL/min.
-
Gradient: Run a broad linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[3]
-
Detection: Monitor at 214 nm and 280 nm.
-
Analysis: Identify the retention time and approximate percentage of Mobile Phase B at which the target peptide elutes.
-
-
Optimized Purification Run:
-
Based on the scouting run, design a shallower gradient around the elution point of the peptide. For example, if the peptide eluted at 45% B, a gradient of 35-55% B over 40 minutes could be used.
-
Inject the dissolved peptide and collect fractions across the peak of interest.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the collected fractions using analytical HPLC or mass spectrometry to determine purity.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 2: Purification of a Highly Hydrophobic Peptide via Precipitation
This protocol is adapted for peptides that are poorly soluble in standard RP-HPLC solvents.[14]
-
Dissolution of Crude Peptide:
-
Dissolve the crude peptide in a suitable organic solvent in which it is soluble (e.g., trifluoroethanol or hexafluoroisopropanol).
-
-
Precipitation:
-
Slowly add the peptide solution to a large volume of cold deionized water with stirring. The peptide should precipitate out of the solution.
-
-
Isolation of Precipitate:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the supernatant.
-
-
Washing:
-
To remove scavengers and other organic-soluble impurities, wash the peptide pellet with a non-polar solvent like diethyl ether.
-
Resuspend the pellet in diethyl ether, vortex, and centrifuge again.
-
Repeat the washing step 2-3 times.
-
-
Drying and Characterization:
-
After the final wash, dry the peptide pellet under vacuum to remove residual ether.
-
Characterize the purity of the precipitated peptide using analytical HPLC and mass spectrometry. This method can significantly increase the yield for peptides that are difficult to handle with chromatography.[14]
-
Visualizations
Caption: Workflow for hydrophobic peptide purification.
Caption: Decision tree for troubleshooting poor peak shape.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. nestgrp.com [nestgrp.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Fmoc-S-3-amino-4,4-diphenyl-butyric Acid
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel peptides, understanding the analytical behavior of non-natural amino acids is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of peptides incorporating Fmoc-S-3-amino-4,4-diphenyl-butyric acid (Fmoc-ADPB), a bulky, non-natural amino acid derivative. The inclusion of such unique residues can significantly influence peptide fragmentation patterns, posing both challenges and opportunities for their characterization by mass spectrometry.
Introduction to this compound in Peptides
This compound is a chiral building block used in solid-phase peptide synthesis (SPPS) to introduce unique structural motifs into peptides. The bulky diphenylmethyl group on the side chain can impart specific conformational constraints and potential for novel biological activities. However, its size and aromatic nature also impact the subsequent mass spectrometric analysis, which is a cornerstone for peptide identification and sequencing. This guide compares the expected mass spectrometric behavior of Fmoc-ADPB-containing peptides with standard peptides and other modified peptides, supported by general principles of peptide fragmentation.
Comparative Mass Spectrometric Fragmentation Behavior
The fragmentation of peptides in tandem mass spectrometry (MS/MS) primarily occurs along the peptide backbone, generating characteristic b- and y-ions that allow for sequence determination. The nature of the amino acid side chains can influence the fragmentation pathways.
Standard Peptides (e.g., containing Phenylalanine): Peptides containing aromatic residues like phenylalanine exhibit characteristic fragmentation patterns. The benzyl side chain can influence fragmentation, sometimes leading to the loss of neutral molecules or the formation of specific fragment ions. For instance, peptides with C-terminal phenylalanine can show elimination of neutral cinnamic acid.[1]
Peptides with this compound (Expected Behavior): The presence of the bulky Fmoc-ADPB residue is expected to significantly influence the fragmentation pattern.
-
Steric Hindrance: The sheer size of the diphenylmethyl group can sterically hinder fragmentation at adjacent peptide bonds, potentially leading to a less complete series of b- and y-ions compared to peptides composed of natural amino acids.
-
Dominant Fragment Ions: Fragmentation may be dominated by the loss of the bulky side chain or the Fmoc group itself (if not removed prior to analysis). The stability of the resulting carbocation from the diphenylmethyl group could make this a favored fragmentation pathway.
-
Internal Fragmentation: The bulky side chain might promote internal fragmentation of the peptide, leading to non-standard fragment ions that can complicate spectral interpretation.
-
Ionization Efficiency: The hydrophobicity of the Fmoc-ADPB residue may enhance ionization efficiency in electrospray ionization (ESI), but the bulky Fmoc group, if present, can suppress ionization.
Comparison with Other Modified Peptides: Peptides with other bulky modifications, such as certain protecting groups or post-translational modifications, also exhibit altered fragmentation. For example, peptides with the bulky mesitylene-2-sulfonyl (Mts) protecting group on tryptophan require careful monitoring due to potential challenges in coupling efficiency and subsequent analysis.[2] Similar to what is expected for Fmoc-ADPB, these bulky groups can lead to characteristic neutral losses and a more complex MS/MS spectrum.
Quantitative Data Summary
| Parameter | Standard Peptides (e.g., with Phe) | Peptides with Fmoc-ADPB (Expected) | Peptides with other bulky modifications (e.g., Trp(Mts)) |
| b- and y-ion Series Completeness | Generally high, allowing for full sequence coverage. | Potentially lower due to steric hindrance around the modified residue. | Can be variable, depending on the nature and lability of the modification. |
| Characteristic Fragment Ions | Dominated by backbone fragmentation (b- and y-ions). Some side-chain influence. | Potential for dominant ions from the loss of the diphenylmethyl side chain or the Fmoc group. | Often shows a characteristic neutral loss of the modifying group.[2] |
| Spectral Complexity | Relatively straightforward to interpret. | Higher, with potential for internal fragments and non-sequence ions. | Can be complex, requiring careful analysis to distinguish backbone from modification-related fragments. |
| Ionization Efficiency (ESI) | Good, dependent on overall peptide properties. | Potentially enhanced due to hydrophobicity, but may be suppressed if the Fmoc group is present. | Dependent on the specific modification. |
Experimental Protocols
A robust experimental workflow is crucial for the successful analysis of peptides containing non-natural amino acids. Below are generalized protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Peptide Synthesis and Cleavage
-
Peptide Synthesis: Peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a suitable resin.[3][4]
-
Coupling of Fmoc-ADPB: The coupling of this compound may require extended coupling times or the use of more potent coupling reagents (e.g., HATU) due to its steric bulk.[3]
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[3]
-
Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[3]
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dried. The peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% B is typically used to elute peptides of varying hydrophobicity.[2]
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: A full scan is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS/MS Scan (Tandem MS): The precursor ion corresponding to the peptide of interest is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: The resulting MS/MS spectra are analyzed to identify the fragment ions and deduce the peptide sequence.
-
Visualizations
Experimental Workflow for Peptide Analysis
Caption: Workflow for synthesis and analysis of modified peptides.
Logical Relationship in Fragmentation Analysis
References
A Comparative Guide to HPLC Purification of Peptides Containing Diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
The purification of synthetic peptides, particularly those containing hydrophobic residues like diphenylalanine, presents a significant challenge in drug development and research. The inherent hydrophobicity of these peptides often leads to poor solubility, aggregation, and non-specific binding, complicating their isolation and purification. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide purification, offering high resolution and versatility. This guide provides an objective comparison of common HPLC methods for purifying diphenylalanine-containing peptides, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
Challenges in Purifying Diphenylalanine-Containing Peptides
Peptides incorporating diphenylalanine are prone to several issues during purification, primarily due to the bulky and hydrophobic nature of the dual phenylalanine residues. These challenges include:
-
Poor Solubility: These peptides often exhibit low solubility in aqueous mobile phases, leading to precipitation on the column and low recovery.
-
Aggregation: The hydrophobic interactions between peptide chains can cause aggregation, resulting in broad peaks and poor resolution in chromatography.[1]
-
Peak Tailing: Secondary interactions between the peptide and the stationary phase can cause asymmetrical peak shapes, making accurate quantification and fraction collection difficult.[1]
-
Low Recovery: The "sticky" nature of hydrophobic peptides can lead to irreversible adsorption to the column matrix or system components, resulting in significant product loss.[1]
Comparison of HPLC Purification Methods
The choice of HPLC method is critical for overcoming the challenges associated with diphenylalanine-containing peptides. The most common techniques are Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC). The following table summarizes the key performance metrics for each method.
| Performance Metric | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX) | Size-Exclusion (SEC) |
| Principle of Separation | Hydrophobicity | Net Charge | Hydrodynamic Radius (Size) |
| Typical Loading Capacity | High | High | Moderate |
| Resolution | Very High | High | Low |
| Typical Peptide Recovery | Good to Excellent (>90%)[2] | Good | Excellent |
| Primary Application | High-resolution analysis and purification of most peptides. | Peptides with significant charge differences, initial capture from crude mixtures.[2] | Separation of aggregates and monomers, buffer exchange.[2] |
This table provides a general comparison. Actual performance may vary depending on the specific peptide and experimental conditions.
Experimental Data: A Comparative Overview
Obtaining direct, head-to-head quantitative comparisons of different HPLC methods for the same diphenylalanine-containing peptide is challenging due to the variability in research focuses. However, data from studies on similar hydrophobic peptides can provide valuable insights.
Case Study 1: Two-Step Purification of a Therapeutic Peptide (Bivalirudin)
A study on the purification of the therapeutic peptide bivalirudin demonstrated the power of an orthogonal, two-step approach combining IEX and RP-HPLC.[3]
| Purification Step | Initial Purity (%) | Purity after Step (%) | Recovery (%) |
| Ion-Exchange Chromatography | 80 | >90 | >90 |
| Reversed-Phase HPLC | >90 | >99 | >90 (overall) |
Data from a case study on bivalirudin purification, a peptide with hydrophobic characteristics.[3]
Case Study 2: RP-HPLC Purification of a Phenylalanine-Containing Pentapeptide
A study on a pentapeptide containing phenylalanine reported the following purity improvement after two RP-HPLC steps.[4]
| Purification Stage | Purity (%) |
| Crude Peptide | 77-79 |
| After Two RP-HPLC Steps | 96 |
This data illustrates the effectiveness of multi-step RP-HPLC for improving the purity of peptides with aromatic residues.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful purification of diphenylalanine-containing peptides.
Reversed-Phase HPLC (RP-HPLC) Protocol
RP-HPLC is the most widely used method for peptide purification, separating molecules based on their hydrophobicity.[5]
a. Sample Preparation:
-
Dissolve the crude diphenylalanine-containing peptide in a minimal amount of a strong organic solvent such as acetonitrile (ACN), methanol, or dimethylformamide (DMF).
-
Dilute the dissolved peptide with the initial mobile phase (low percentage of organic solvent) to ensure it binds to the column upon injection.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[6]
b. HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 300 Å pore size). Larger pore sizes are generally recommended for peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. This can be optimized to improve resolution.
-
Flow Rate: For a standard analytical column (4.6 mm ID), a flow rate of 1 mL/min is typical. For preparative columns, the flow rate should be scaled up.
-
Detection: UV absorbance at 214 nm (peptide bond) and 255 nm (phenylalanine).[4]
-
Column Temperature: Elevated temperatures (e.g., 40-60 °C) can improve solubility and peak shape for hydrophobic peptides.
c. Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry (MS).
-
Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.
Ion-Exchange Chromatography (IEX) Protocol
IEX separates peptides based on their net charge and is an excellent orthogonal technique to RP-HPLC.[2]
a. Sample Preparation:
-
Dissolve the peptide in the IEX starting buffer (low salt concentration).
-
Ensure the pH of the sample is appropriate for binding to the selected ion-exchange column (cation or anion exchanger).
-
Filter the sample through a 0.22 µm syringe filter.
b. HPLC Conditions:
-
Column: A strong cation exchange (SCX) or strong anion exchange (SAX) column.
-
Mobile Phase A (Binding): Low salt buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Mobile Phase B (Elution): High salt buffer (e.g., 10 mM Tris-HCl with 1 M NaCl, pH 8.0).
-
Gradient: A stepwise or linear salt gradient is used to elute the bound peptides based on their charge.
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Detection: UV at 214 nm.
c. Post-IEX Processing:
-
Collect fractions containing the target peptide.
-
Desalt the collected fractions using a C18 solid-phase extraction (SPE) cartridge or SEC.
-
Analyze the purity and identity of the desalted fractions by RP-HPLC and MS.
Size-Exclusion Chromatography (SEC) Protocol
SEC separates molecules based on their size and is particularly useful for removing aggregates or for buffer exchange.[2]
a. Sample Preparation:
-
Dissolve the peptide sample in the SEC mobile phase to a concentration of 1-10 mg/mL.
-
Ensure the peptide is fully dissolved and filter through a 0.22 µm filter.
b. HPLC Conditions:
-
Column: A column with a pore size appropriate for the molecular weight of the peptide.
-
Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be chosen to minimize interactions between the peptide and the column matrix.
-
Flow Rate: A lower flow rate often improves resolution.
-
Detection: UV at 214 nm.
c. Fraction Collection and Analysis:
-
Collect fractions corresponding to the monomeric peptide peak, which will elute after any high-molecular-weight aggregates.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and MS.
Visualizing Key Processes
Diagrams can help clarify complex biological pathways and experimental workflows.
References
Confirming Incorporation of Fmoc-S-3-amino-4,4-diphenyl-butyric Acid: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, unequivocal confirmation of amino acid incorporation is paramount. This guide provides a comparative framework for verifying the successful coupling of the non-standard amino acid, Fmoc-S-3-amino-4,4-diphenyl-butyric acid, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed experimental protocol and compare the expected NMR signature of this unique amino acid against standard proteinogenic amino acids. Furthermore, we briefly discuss mass spectrometry as a powerful alternative and complementary technique.
Comparison of ¹H NMR Chemical Shifts
The successful incorporation of this compound into a peptide sequence can be readily identified by the appearance of unique signals in the ¹H NMR spectrum. The most telling of these are the signals arising from the diphenylmethyl and Fmoc protecting groups, which are absent in peptides composed solely of the 20 common amino acids.
Below is a table summarizing the expected ¹H NMR chemical shifts for this compound in a peptide, contrasted with the typical chemical shift ranges for protons in standard amino acid residues.
| Proton Type | This compound (Expected δ, ppm) | Standard Amino Acids (Typical δ, ppm) | Notes |
| Diphenylmethyl CH | ~ 3.9 - 4.2 | N/A | A highly characteristic singlet or multiplet, depending on adjacent protons and conformational rigidity. |
| Aromatic (Diphenyl) | ~ 7.1 - 7.4 | Aromatic (Phe, Tyr, Trp, His): ~ 6.5 - 8.5 | Overlaps with aromatic signals from standard residues, but integration will be higher. |
| Aromatic (Fmoc) | ~ 7.2 - 7.8 | N/A | Distinct set of multiplets characteristic of the fluorenyl group. |
| Fmoc CH & CH₂ | ~ 4.2 - 4.5 | N/A | Characteristic signals from the methylene and methine protons of the Fmoc protecting group. |
| Backbone α-CH | ~ 4.0 - 4.5 | ~ 3.5 - 4.8 | May overlap with the α-proton region of standard amino acids. |
| Backbone β-CH₂ | ~ 2.5 - 2.8 | ~ 1.5 - 3.2 | |
| Backbone NH | ~ 7.5 - 8.5 | ~ 7.0 - 9.0 | Amide proton signal, typically broad and solvent-exchangeable. |
Alternative Confirmation Method: Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive and accurate alternative for confirming the incorporation of this compound. By calculating the expected mass of the peptide containing the novel amino acid and comparing it to the experimentally determined mass, one can confirm its presence.
| Technique | Principle | Advantages | Disadvantages |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ions generated by laser desorption/ionization. | Fast, high throughput, tolerant of some impurities. | May not be suitable for complex mixtures, fragmentation is limited. |
| ESI-MS | Generates ions by applying a high voltage to a liquid to create an aerosol. | Can be coupled with liquid chromatography (LC-MS) for mixture analysis, provides information on charge state. | Can be sensitive to salt concentration and other contaminants. |
Experimental Protocols
NMR Sample Preparation for Peptides
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Peptide Cleavage and Purification:
-
If the peptide is synthesized on a solid support, a "cleave and analyze" approach is recommended. A small amount of the resin-bound peptide is treated with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to release the peptide.
-
The cleaved peptide is then precipitated, washed, and dried.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure the removal of impurities and truncated sequences.
-
-
Sample Dissolution:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture). For peptides, a concentration of 1-5 mM is generally recommended.
-
The choice of solvent will depend on the peptide's solubility. DMSO-d₆ is often a good choice as it solubilizes a wide range of peptides and allows for the observation of exchangeable amide protons.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.
-
-
NMR Tube Preparation:
-
Transfer the peptide solution to a clean, high-quality NMR tube.
-
Ensure the sample height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
-
NMR Data Acquisition
-
1D ¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum. This will provide an overview of all the proton signals in the molecule.
-
Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
-
2D NMR (Optional but Recommended):
-
For more complex peptides or to resolve signal overlap, two-dimensional NMR experiments are invaluable.
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a spin system (i.e., all protons belonging to a single amino acid residue). This can help to identify the full set of signals from the incorporated this compound.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the peptide's three-dimensional structure and confirming the proximity of the novel amino acid to its neighbors in the sequence.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for confirming the incorporation of the novel amino acid and the logical relationship between the key analytical techniques.
Caption: Experimental workflow for confirming incorporation.
Navigating the Challenge: A Comparative Guide to Coupling Reagents for Fmoc-S-3-amino-4,4-diphenyl-butyric Acid
For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered amino acids is a critical step in the synthesis of complex peptides. The bulky nature of Fmoc-S-3-amino-4,4-diphenyl-butyric acid presents a significant challenge to standard peptide coupling protocols, often resulting in low yields, slow reaction times, and an increased risk of racemization. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data from analogous sterically hindered systems, to aid in the selection of the optimal reagent for this demanding acylation.
Performance Comparison of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of bulky amino acids. Modern uronium and phosphonium salt-based reagents have largely superseded older methods like carbodiimides (DCC, DIC) for challenging couplings due to their higher efficiency and lower racemization rates.[1][2] Below is a summary of quantitative data compiled from studies on sterically hindered amino acids, which serves as a strong indicator of expected performance with this compound.
| Coupling Reagent | Activating Agent | Base | Typical Yield (%) (for hindered couplings) | Racemization Potential | Key Advantages | Key Disadvantages |
| HATU | HOAt | DIPEA, Collidine | >95 | Low | High reactivity, fast kinetics, suitable for difficult sequences.[1][3] | Higher cost, potential for side reactions if used in excess.[4] |
| HBTU | HOBt | DIPEA | 85-95 | Low to Moderate | Robust, widely used, cost-effective.[3][5] | Less reactive than HATU, may be slower for very hindered couplings.[3] |
| COMU | OxymaPure | DIPEA | >95 | Very Low | Excellent solubility, high efficiency, safer byproducts (non-explosive).[6][7][8] | Relatively newer, may require protocol optimization. |
| PyBOP | HOBt | DIPEA | 90-95 | Low to Moderate | Good for hindered couplings, non-toxic byproducts.[1] | Can be less effective than HATU for the most challenging cases. |
| DIC/HOBt | HOBt | N/A (or mild base) | 70-90 | Moderate | Cost-effective, simple urea byproduct removal in solid-phase.[1][4] | Slower reaction rates, higher risk of racemization compared to uronium salts.[2] |
Experimental Insights and Protocols
While specific experimental data for the coupling of this compound is not extensively published, the following represents a generalized, robust protocol for the coupling of a sterically hindered amino acid on a solid support. This protocol can serve as an excellent starting point for optimization.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling of a Hindered Amino Acid
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the this compound (3 equivalents relative to resin loading).
-
Dissolve the amino acid, coupling reagent (e.g., HATU, 3 eq.), and an additive like HOAt (3 eq.) in DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, reaction time can be extended or the temperature may be slightly elevated (e.g., to 40°C).
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Washing: Wash the resin with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.
Logical Workflow for Peptide Coupling
The following diagram illustrates the general workflow for a typical peptide coupling reaction in solid-phase peptide synthesis.
Caption: General workflow for a solid-phase peptide coupling reaction.
Mechanism of Action: Uronium Salt Activation
The superior performance of uronium salts like HATU stems from their mechanism of activation. They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. In the presence of an additive like HOAt (for HATU) or HOBt (for HBTU), this intermediate is rapidly converted to an active ester. The electron-withdrawing nature of the HOAt moiety in HATU makes the resulting active ester more susceptible to nucleophilic attack by the free amine on the peptide chain, leading to faster and more complete coupling.[3] COMU, an oxyma-based uronium salt, offers a similar high reactivity but with the added benefits of increased safety and solubility.[6][8]
Caption: Activation of a carboxylic acid by a uronium salt coupling reagent.
Conclusion and Recommendations
For the challenging coupling of this compound, uronium salt-based coupling reagents are highly recommended over traditional carbodiimide methods.
-
For Maximum Efficiency and Yield: HATU and COMU are the top-tier choices.[3][7] Their high reactivity is particularly suited to overcoming the steric hindrance of the diphenylmethyl group. COMU offers a superior safety profile and better solubility, which can be advantageous in automated synthesis.[6][8]
-
For a Balance of Cost and Performance: HBTU remains a robust and reliable option, though it may require longer coupling times or double coupling to achieve the same efficiency as HATU or COMU for this particularly bulky residue.[5]
-
Minimizing Racemization: The use of additives like HOAt and OxymaPure, inherent to HATU and COMU respectively, significantly suppresses racemization.[3][8] When using any coupling reagent, employing a weaker base like sym-collidine in place of DIPEA can further minimize this side reaction, albeit potentially at the cost of a slower reaction rate.[1]
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, and the desired purity of the final peptide. Empirical optimization of coupling time and temperature for this specific amino acid is strongly advised.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
A Researcher's Guide to Assessing the Purity of Synthetic Peptides with Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is a critical determinant of experimental success and therapeutic safety. The incorporation of unnatural amino acids, a burgeoning field in peptide chemistry for enhancing stability, potency, and functionality, intensifies the analytical challenge of accurately assessing purity. This guide provides an objective comparison of the primary analytical techniques for this purpose, supported by experimental data and detailed protocols.
The inclusion of unnatural amino acids can significantly alter a peptide's physicochemical properties, such as hydrophobicity, charge, and conformational rigidity. These alterations can impact the behavior of the peptide in analytical systems, necessitating careful optimization of purity assessment methods. A multi-faceted approach combining several analytical techniques is crucial for a comprehensive understanding of a synthetic peptide's purity, especially when it contains non-standard residues.
Comparative Analysis of Key Purity Assessment Techniques
A combination of chromatographic and spectrometric techniques is essential for a thorough evaluation of synthetic peptide purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the percentage of the target peptide relative to impurities.[1] However, Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the peptide and its impurities, while Amino Acid Analysis (AAA) provides an absolute measure of peptide content.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Quantitative Data for Peptides with Unnatural Amino Acids |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Percentage purity, presence of hydrophobic/hydrophilic impurities. | High resolution, quantitative, robust. | May not resolve co-eluting impurities or isomers. Purity is relative to other UV-absorbing species. | Purity levels for research-grade peptides are often >95%. Clinical-grade peptides typically require ≥98% purity.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Molecular weight confirmation of the target peptide and impurities, sequence verification (with MS/MS). | High specificity and sensitivity, allows for identification of unknown impurities.[3] | Can be less quantitative than HPLC with UV detection alone, ion suppression effects can occur. | Can detect and identify impurities at levels of 0.1% or lower relative to the main peptide.[4] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Absolute peptide quantity, amino acid composition and ratio. | Provides an absolute measure of peptide content, independent of the peptide's sequence or modifications. | Destructive to the sample, does not provide information on the sequence or presence of modified/isomeric forms. Cannot distinguish between D- and L-amino acids without chiral methods.[5] | Can determine net peptide content, which is often in the range of 70-90% for lyophilized peptides due to the presence of counter-ions and water.[6] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Orthogonal assessment of purity, detection of charged impurities. | High efficiency, requires small sample volumes. | Lower loading capacity compared to HPLC, can be sensitive to buffer composition. | Can provide purity assessments comparable to HPLC, often used as a complementary technique. |
| Chiral Chromatography | Separation of stereoisomers using a chiral stationary phase. | Enantiomeric/diastereomeric purity. | Essential for peptides where stereochemical integrity is critical. | Can require specialized columns and method development. | Can quantify D-isomer impurities at levels down to 0.1%. |
Common Impurities in Synthetic Peptides Containing Unnatural Amino Acids
The solid-phase peptide synthesis (SPPS) process can introduce several types of impurities. The presence of unnatural amino acids can sometimes exacerbate the formation of these byproducts due to steric hindrance or altered reactivity.
-
Deletion Sequences: Result from incomplete coupling of an amino acid to the growing peptide chain.
-
Truncated Sequences: Occur due to premature termination of the synthesis.
-
Incompletely Deprotected Peptides: Residual protecting groups on the N-terminus or amino acid side chains.
-
Side-Reaction Products: Modifications such as oxidation, deamidation, or reactions with scavengers used during cleavage.
-
Isomers: Racemization of amino acids during synthesis can lead to the formation of diastereomers.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. The following are representative protocols for the key analytical techniques.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the percentage purity of a synthetic peptide containing an unnatural amino acid.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Peptide sample dissolved in Solvent A.
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (for the peptide bond) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).[7]
-
Injection Volume: 10 µL.
-
Gradient: A typical starting gradient is 5% to 65% Solvent B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the target peptide and identify impurities.
Instrumentation:
-
LC-MS system consisting of an HPLC or UPLC coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Peptide sample dissolved in Mobile Phase A.
Procedure:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in Mobile Phase A.
-
LC Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Gradient: A gradient tailored to the peptide's properties, for example, 5% to 50% Mobile Phase B over 20 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 300-2000.
-
Data Acquisition: Acquire full scan MS data. If the instrument has tandem MS capabilities, perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data for sequence confirmation and impurity identification.[8]
-
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the eluting species. Compare the observed masses with the theoretical masses of the target peptide and potential synthesis-related impurities.[9]
Protocol 3: Amino Acid Analysis (AAA)
Objective: To determine the absolute amount and amino acid composition of the synthetic peptide.
Procedure:
-
Hydrolysis: An accurately weighed amount of the peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: The hydrolyzed amino acids are derivatized with a reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC) to make them detectable by fluorescence or UV.[10]
-
Chromatographic Separation: The derivatized amino acids are separated by reversed-phase HPLC.
-
Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known concentration of an amino acid standard. The total peptide content is calculated from the sum of the individual amino acid quantities.[11]
Mandatory Visualizations
Caption: A comprehensive workflow for the synthesis and purity assessment of peptides containing unnatural amino acids.
Caption: Logical workflow for the identification of impurities in synthetic peptides using LC-MS/MS.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. waters.com [waters.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Amino Acid Analysis (AAA) Chemistry | Bio-Synthesis [biosyn.com]
- 11. Amino Acid Analysis (AAA) Service - Creative Proteomics [creative-proteomics.com]
Navigating the Cleavage of Peptides with Bulky β-Amino Acids: A Comparative Guide
For researchers, scientists, and drug development professionals working with synthetic peptides, the incorporation of non-natural amino acids like Fmoc-S-3-amino-4,4-diphenyl-butyric acid offers a pathway to novel therapeutics with enhanced stability and unique conformational properties. However, the very features that make these modified peptides desirable also present significant challenges for standard peptide manipulation techniques, particularly enzymatic cleavage. This guide provides a comparative analysis of enzymatic and chemical cleavage methods for peptides containing the bulky, non-natural β-amino acid, this compound, supported by established principles of peptide chemistry and enzymology.
The Challenge of Steric Hindrance in Enzymatic Cleavage
Standard proteases, such as trypsin and chymotrypsin, exhibit high specificity for cleaving peptide bonds adjacent to particular amino acid residues. This specificity is dictated by the shape and chemical nature of the enzyme's active site, which must accommodate the substrate's side chains. The presence of a bulky, non-natural amino acid like S-3-amino-4,4-diphenyl-butyric acid introduces significant steric hindrance, which can dramatically reduce or completely inhibit the activity of these enzymes. The diphenylmethyl group on the side chain, coupled with the β-amino acid structure, prevents the peptide from fitting correctly into the active sites of common proteases.
While enzymes known as β-aminopeptidases are capable of hydrolyzing N-terminal β-amino acids, their efficacy against substrates with such large and sterically demanding side chains as diphenyl-butyric acid has not been documented in readily available literature. Consequently, for peptides incorporating this specific building block, chemical cleavage remains the most reliable and widely practiced method.
Comparative Analysis: Enzymatic vs. Chemical Cleavage
The following table summarizes the expected performance of enzymatic and chemical cleavage methods for peptides containing this compound, based on current understanding.
| Feature | Enzymatic Cleavage (Hypothetical) | Chemical Cleavage (TFA-based) |
| Specificity | Potentially high if a suitable enzyme is found, but likely very low to none with standard proteases. | Non-specific to the amino acid sequence; cleaves the peptide from the solid support resin. |
| Yield | Expected to be very low to negligible with common enzymes due to steric hindrance. | High, typically quantitative. |
| Compatibility | Highly unlikely to be compatible with the bulky diphenyl-butyric acid residue. | Fully compatible with a wide range of non-natural and modified amino acids. |
| Reaction Conditions | Mild (physiological pH and temperature). | Harsh (strong acid, e.g., trifluoroacetic acid). |
| Side Reactions | Minimal if a specific enzyme is used. | Potential for side reactions with sensitive residues if scavengers are not used. |
| Scalability | Potentially scalable if a suitable enzyme is identified and available in sufficient quantities. | Readily scalable for laboratory and industrial production. |
Experimental Protocols
Standard Chemical Cleavage of Peptides from Solid-Phase Resin
This protocol describes a general method for cleaving a peptide containing this compound from a solid-phase synthesis resin using a trifluoroacetic acid (TFA)-based cocktail. The specific scavengers in the cocktail are chosen based on the other amino acids present in the peptide sequence.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator or lyophilizer
Procedure:
-
Resin Preparation: Transfer the peptide-bound resin to a reaction vessel. Wash the resin thoroughly with DCM to remove any residual solvents from synthesis and to swell the resin.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A common formulation (Reagent B) consists of:
-
TFA: 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
TIPS: 2% (v/v)
-
Note: The composition of the cleavage cocktail should be optimized based on the peptide sequence to minimize side reactions.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The resin may change color during this process.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube. Add a 10-fold excess of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. For long-term storage, the peptide can be lyophilized from an acetonitrile/water mixture.
-
Purification and Analysis: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry.[1]
Workflow and Decision-Making
The decision to use chemical over enzymatic cleavage for peptides containing this compound is a critical step in the overall workflow of synthesizing and purifying these modified peptides.
References
A Comparative Guide to the Structural Analysis of Peptides Modified with Diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids into peptide sequences is a powerful strategy for modulating their structure, function, and therapeutic potential. Diphenylalanine (FF), a core recognition motif of the Alzheimer's β-amyloid polypeptide, has garnered significant attention for its remarkable self-assembling properties, forming well-ordered nanostructures such as nanotubes, nanofibers, and hydrogels.[1][2][3] This guide provides a comprehensive comparison of the structural and functional properties of peptides modified with diphenylalanine and its derivatives, supported by experimental data and detailed methodologies.
Comparative Performance of Diphenylalanine-Modified Peptides
Chemical modifications of the diphenylalanine moiety can significantly alter the physicochemical properties of the resulting peptide assemblies. These modifications include N-terminal and C-terminal capping, increasing aromatic content, and halogenation. The following tables summarize the quantitative impact of these modifications on key performance indicators.
Table 1: Comparison of Mechanical and Piezoelectric Properties
| Peptide Derivative | Young's Modulus (GPa) | Piezoelectric Strain Coefficient (d₃₃) (pC/N) | Key Structural Features |
| Diphenylalanine (FF) | 19–27[2][3] | 18[2] | Forms nanotubes with a hexagonal arrangement of parallel β-sheets.[2][3] |
| Dip-Dip | ~70[2] | - | Increased aromaticity leads to a dense aromatic zipper network.[2] |
| cyclo-Dip-Dip | - | - | Cyclic dipeptide with increased aromatic content.[2] |
| Boc-Dip-Dip | - | ~73[2] | N-terminal Boc protection with increased aromaticity; crystallizes in a noncentrosymmetric structure.[2] |
Table 2: Comparison of Thermal Stability and Self-Assembly Morphology
| Peptide Derivative | Thermal Degradation Temperature (°C) | Predominant Self-Assembled Morphology | Driving Forces for Assembly |
| Diphenylalanine (FF) | ~360[2] | Nanotubes, Nanofibers[1][2] | π-π stacking, hydrogen bonding[4] |
| Dip-Dip | >360 (major decrease)[2] | Nanorods, Nanoplates[2] | Enhanced π-π stacking due to increased aromaticity.[2] |
| Fmoc-FF | - | Hydrogels, Nanofibers[5][6] | π-π stacking from Fmoc groups and phenyl rings, hydrogen bonding.[7] |
| Iodinated d-Phe-l-Phe | - | Hydrogel with altered packing (amphipathic layers)[8] | Halogen bonding, π-π stacking.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the structural analysis of diphenylalanine-modified peptides.
2.1. X-ray Crystallography for Single Crystal Analysis
-
Objective: To determine the precise three-dimensional atomic structure of the peptide assembly.
-
Protocol:
-
Crystallization: Dissolve the peptide (e.g., Dip-Dip) in a suitable solvent mixture (e.g., 10 mg/mL in 1:1 MeOH–H₂O)[2]. Allow for slow evaporation at room temperature. High-quality single crystals suitable for X-ray diffraction are typically obtained within 2-3 days[2].
-
Data Collection: Mount a selected crystal on a goniometer. Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). Data is typically collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. The crystal structure is then solved using direct methods or molecular replacement and refined to achieve the best fit between the model and the experimental data.
-
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
-
Objective: To determine the conformation and dynamics of peptides in solution.
-
Protocol:
-
Sample Preparation: Dissolve the peptide sample in a deuterated solvent (e.g., D₂O) to a concentration of approximately 0.5 mM in a final volume of 450-500 µL[10]. Adjust the pH as needed for solubility and stability[11].
-
Data Acquisition: Record a series of 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), on a high-field NMR spectrometer[11][12]. These experiments reveal through-bond scalar couplings between protons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to identify through-space proximities between protons, providing distance restraints for structure calculation[12].
-
Data Analysis: Assign the proton resonances sequentially. Use the distance and dihedral angle restraints derived from NOESY and scalar coupling data, respectively, to calculate a family of structures that are consistent with the NMR data using molecular modeling software[12].
-
2.3. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Objective: To characterize the secondary structure content (e.g., β-sheets, α-helices) of peptide assemblies.
-
Protocol:
-
Sample Preparation: Prepare a peptide solution in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5) at a concentration of approximately 3 x 10⁻³ M[13]. For hydrogels, the gel can be formed directly in a quartz cuvette with a short path length (e.g., 0.1 mm or 0.5 mm)[13][14].
-
Data Acquisition: Record the CD spectrum over a wavelength range of 190–260 nm using a CD spectropolarimeter[14][15]. A baseline spectrum of the buffer or solvent should be recorded and subtracted from the sample spectrum[15].
-
Data Analysis: Analyze the resulting spectrum for characteristic signals. For example, β-sheet-rich structures often exhibit a negative band around 218 nm. The molar ellipticity can be calculated to quantify the secondary structure content[16].
-
2.4. Molecular Dynamics (MD) Simulations for Self-Assembly Insights
-
Objective: To simulate the self-assembly process and understand the underlying molecular interactions.
-
Protocol:
-
System Setup: Build the initial system by placing multiple peptide monomers randomly in a simulation box with a chosen water model (e.g., Martini coarse-grained water)[17]. The concentration of the peptides can be varied to study its effect on assembly[18].
-
Simulation: Perform the MD simulation using software like GROMACS[19]. The simulation involves an initial energy minimization step, followed by equilibration and a production run. The total simulation time should be sufficient to observe self-assembly, which can range from nanoseconds to microseconds[18][19].
-
Analysis: Analyze the simulation trajectories to observe the formation of aggregates and ordered structures. Calculate parameters such as root-mean-square deviation (RMSD), radius of gyration, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to characterize the self-assembly process and the final structures[18].
-
Visualizing Workflows and Pathways
3.1. Experimental Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the comprehensive structural analysis of diphenylalanine-modified peptides.
References
- 1. Unidirectional diphenylalanine nanotubes for dynamically guiding neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenylalanine Motif Drives Self-Assembling in Hybrid PNA-Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth factor delivery through self-assembling peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels | Springer Nature Experiments [experiments.springernature.com]
- 13. scispace.com [scispace.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High throughput peptide self-assembly – Martini Force Field Initiative [cgmartini.nl]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of Peptides Containing Fmoc-S-3-amino-4,4-diphenyl-butyric Acid and Other Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. This guide provides a comparative overview of the biological activity of peptides containing the unnatural amino acid Fmoc-S-3-amino-4,4-diphenyl-butyric acid (Fmoc-ADPB) and other synthetic analogues. By examining key biological activities such as antimicrobial, antihypertensive, and antioxidant effects, alongside receptor binding affinity, this guide aims to furnish researchers with the necessary data to inform the design of novel peptide-based therapeutics.
While direct experimental data on the biological activity of peptides specifically incorporating this compound are limited in publicly accessible literature, we can infer its potential impact based on the structure-activity relationships of peptides containing similar bulky, hydrophobic, and aromatic unnatural amino acids. The diphenylmethyl group at the β-position of the amino acid backbone is expected to impart significant conformational rigidity and hydrophobicity to the peptide, potentially enhancing its interaction with biological targets.
This guide will compare the known biological activities of peptides containing various unnatural amino acids to provide a predictive framework for the potential of Fmoc-ADPB-containing peptides.
Comparative Biological Activity Data
The following tables summarize quantitative data on the biological activity of peptides containing various unnatural amino acids, offering a basis for comparison.
Table 1: Antimicrobial Activity of Peptides Containing Unnatural Amino Acids
| Peptide Sequence | Unnatural Amino Acid | Target Organism | MIC (µM) | Reference |
| C18G (Parent) | Leucine (Natural) | E. coli | 8 | [1] |
| C18G-Nva | Norvaline | E. coli | 4 | [1] |
| C18G-Nle | Norleucine | E. coli | 4 | [1] |
| Pep05 (Parent) | L-amino acids (Natural) | P. aeruginosa | 4 | [2] |
| DP06 (D-amino acid derivative) | D-Lys, D-Arg | P. aeruginosa | 8 | [2] |
| UP09 (Aib derivative) | Aminoisobutyric acid | P. aeruginosa | 4 | [2] |
MIC (Minimum Inhibitory Concentration): Lower values indicate higher antimicrobial activity.
Table 2: ACE Inhibitory Activity of Peptides
| Peptide Sequence | Unnatural Amino Acid/Modification | IC50 (µM) | Reference |
| WWNW | Tryptophan (Natural, Aromatic) | 19.98 | [3] |
| WRQF | Tryptophan, Arginine, Phenylalanine (Natural) | 21.34 | [3] |
| WFRV | Tryptophan, Phenylalanine (Natural, Aromatic) | 28.76 | [3] |
| YYWK | Tyrosine, Tryptophan (Natural, Aromatic) | 36.76 | [3] |
| Sec-Pro-Phe-OMe | Selenocysteine | 0.183 | [4] |
IC50 (Half maximal inhibitory concentration): Lower values indicate higher ACE inhibitory activity.
Table 3: Antioxidant Activity of Peptides
| Peptide Sequence | Unnatural Amino Acid/Modification | Assay | EC50/IC50 (mg/mL or µM) | Reference |
| GADIVA | Natural Amino Acids | DPPH radical scavenging | 0.57 mg/mL | [5] |
| GAEGFIF | Natural Amino Acids | DPPH radical scavenging | 0.30 mg/mL | [5] |
| NEDNHPGALGEPV | Natural Amino Acids | DPPH radical scavenging | 0.04 mg/mL | [5] |
| KVLPVPQQMVPYPRQ | Natural Amino Acids | DPPH radical scavenging | 0.02 mg/mL | [5] |
| Phe-Ile-Gly-Pro | Natural Amino Acids | DPPH radical scavenging | 242 µM | [6] |
EC50 (Half maximal effective concentration) / IC50 (Half maximal inhibitory concentration): Lower values indicate higher antioxidant activity.
Table 4: Receptor Binding Affinity of Somatostatin and Neurokinin Analogs
| Peptide/Compound | Receptor | Binding Affinity (Ki or IC50 in nM) | Reference |
| Somatostatin | SSTR2 | 1.6 (IC50) | [7] |
| [Phe4] Somatostatin | SSTR (Pituitary) | ~2-4 fold higher than Somatostatin | [8] |
| RC-98-I (Somatostatin analog) | SSTR (Pancreatic Adenocarcinoma) | High Affinity | [9] |
| N',2-diphenylquinoline-4-carbohydrazide (2g) | NK3R | 0.95 µM (Plasma Occ90) | [10] |
Ki (Inhibition constant) / IC50 (Half maximal inhibitory concentration) / Occ90 (Receptor occupancy at 90%): Lower values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Activity Assay: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Preparation: The peptide is dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the ability of a peptide to inhibit the activity of ACE.
-
Reaction Mixture Preparation: The assay is typically performed in a buffer solution containing the substrate (e.g., Hippuryl-His-Leu or HHL), the ACE enzyme, and the peptide inhibitor at various concentrations.
-
Incubation: The reaction is initiated by adding the ACE enzyme and incubated at 37°C for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a strong acid, such as hydrochloric acid.
-
Quantification of Product: The amount of product formed (e.g., hippuric acid from HHL) is quantified. This can be done by spectrophotometry after extraction with an organic solvent or by high-performance liquid chromatography (HPLC).
-
IC50 Calculation: The concentration of the peptide that inhibits 50% of the ACE activity (IC50) is determined by plotting the percentage of inhibition against the peptide concentration.
Antioxidant Activity Assay: DPPH Radical Scavenging
This assay assesses the ability of a peptide to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet color.
-
Reaction Mixture: The peptide solution at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The reduction in absorbance, indicating the scavenging of the DPPH radical, is recorded.
-
EC50 Calculation: The effective concentration of the peptide that scavenges 50% of the DPPH radicals (EC50) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological activity of peptides.
References
- 1. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor 4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Position 4 substituted somatostatin analogs: increased binding to somatostatin receptors in pituitary and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of receptors for somatostatin in various tumors using different analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fmoc-S-3-amino-4,4-diphenyl-butyric acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach for the safe disposal of Fmoc-S-3-amino-4,4-diphenyl-butyric acid, a derivative of alanine used in peptide synthesis. While specific institutional and regional regulations must be followed, this document outlines the core procedures and safety considerations based on available data for similar compounds.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): The most critical step is to obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. This document will contain detailed information on the compound's hazards, handling, storage, and specific disposal recommendations.
-
Waste Collection:
-
Carefully collect the waste material, ensuring to minimize dust generation.
-
Place the waste in a clearly labeled, suitable, and tightly closed container. The container should be compatible with the chemical to prevent any reactions.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Adhere to all local, state, and federal regulations governing chemical waste disposal.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as chemical waste.
-
After thorough decontamination, the container can be offered for recycling, reconditioning, or disposed of in a sanitary landfill, as permitted by regulations. Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
-
Quantitative Data Summary:
| Data Point | Value | Source |
| Reportable Quantity (RQ) | Not Available | Consult specific SDS |
| Permissible Exposure Limit (PEL) | Not Available | Consult specific SDS |
| Environmental Fate & Ecotoxicity | Not Available | Consult specific SDS |
Disposal Decision Workflow:
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide and does not replace the specific instructions provided in the manufacturer's Safety Data Sheet or the requirements of local, state, and federal regulations. Always prioritize the information from your institution's EHS office and the compound's specific SDS.
References
Personal protective equipment for handling Fmoc-S-3-amino-4,4-diphenyl-butyric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Fmoc-S-3-amino-4,4-diphenyl-butyric acid. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Tightly fitting safety goggles with side-shields.[1] | Disposable nitrile gloves.[2][3] Consider double-gloving for added protection.[2] | Standard lab coat, long pants, and closed-toe shoes.[2] | If dust formation is likely, use a full-face respirator.[1] Work in a well-ventilated area or fume hood.[1] |
| Dissolving in Solvents | Chemical splash goggles.[4] A face shield should be worn in addition to goggles if there is a significant splash hazard.[2][4][5] | Chemical-resistant gloves (e.g., nitrile).[2][4] Consult glove manufacturer's guide for solvent compatibility. | Chemical-resistant lab coat, long pants, and closed-toe shoes.[2][5] | Work in a chemical fume hood to avoid inhaling vapors.[3] |
| Peptide Synthesis (Deprotection Steps) | Chemical splash goggles and a face shield.[2][4] | Chemical-resistant gloves suitable for the solvents and reagents used (e.g., DMF, piperidine).[6][7] | Chemical-resistant lab coat, long pants, and closed-toe shoes.[2][5] | All manipulations should be performed in a certified chemical fume hood.[3] |
| Waste Disposal | Chemical splash goggles.[4] | Chemical-resistant gloves appropriate for the waste composition.[2] | Lab coat, long pants, and closed-toe shoes.[2] | Not generally required if handling sealed waste containers. |
Experimental Protocols
Standard Handling and Storage:
-
Handle in a well-ventilated place.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Wash hands thoroughly after handling.[8]
Disposal Plan:
Dispose of chemical waste in accordance with local, state, and federal regulations. Unused material and its container should be treated as hazardous waste. Do not dispose of down the drain or with general office trash.
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
